5-Bromo-2-iodobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-iodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIZUXGKTNJZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378434 | |
| Record name | 5-Bromo-2-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-12-5 | |
| Record name | 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 364-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 5-Bromo-2-iodobenzotrifluoride
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
The fundamental (CAS No: 364-12-5) are summarized in the table below for easy reference and comparison.[1][2] This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₇H₃BrF₃I |
| Molecular Weight | 350.9 g/mol [1] |
| Exact Mass | 350.90 Da[1] |
| Melting Point | 77-78 °C (Solvent: Water, Ethanol)[1] |
| Boiling Point | 238.6 °C at 760 mmHg[1] |
| Density | 2.2 ± 0.1 g/cm³[1] |
| Flash Point | 98.1 ± 27.3 °C[1] |
| Refractive Index | 1.556[1] |
| XLogP3 | 4.1[1] |
| PSA (Polar Surface Area) | 0 Ų |
| Storage Conditions | Refrigerated[1] |
Synonyms: 4-Bromo-1-iodo-2-(trifluoromethyl)benzene, 2-Trifluoromethyl-4-bromoiodobenzene[1]
Safety and Handling Protocols
Due to its chemical nature, handling this compound requires adherence to strict safety protocols to minimize risk. The following guidelines are based on available safety data sheets.
Hazard Identification:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
Precautionary Measures & Personal Protective Equipment (PPE):
-
Handling: Handle in a well-ventilated place.[1] Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.
-
Respiratory Protection: Use a multi-purpose combination respirator cartridge (US) or equivalent.
-
-
Hygiene: Wash hands and face thoroughly after handling. Immediately change contaminated clothing.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.
Representative Synthetic Workflow
While a specific experimental protocol for the synthesis of this compound was not found, a general and logical workflow for the synthesis of a related halo-benzotrifluoride, 2-bromo-5-fluorobenzotrifluoride, is presented. This multi-step synthesis illustrates a common strategy for introducing substituents onto a benzotrifluoride core.
The synthesis involves three main stages:
-
Nitration: The starting material, m-fluorobenzotrifluoride, undergoes nitration to introduce a nitro group.
-
Reduction: The nitro group is then reduced to an amino group.
-
Diazotization and Bromination: The resulting amine is converted to a diazonium salt, which is subsequently displaced by a bromine atom.
Caption: A logical workflow for the synthesis of a halo-benzotrifluoride.
References
An In-depth Technical Guide to 5-Bromo-2-iodobenzotrifluoride: Molecular Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and reactivity of 5-Bromo-2-iodobenzotrifluoride, a key intermediate in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Compound Identification and Molecular Structure
This compound is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, an iodine atom, and a trifluoromethyl group. This unique substitution pattern makes it a highly versatile building block in synthetic chemistry.
Molecular Structure Diagram:
Caption: 2D structure of this compound.
The key identification details for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4-Bromo-1-iodo-2-(trifluoromethyl)benzene |
| CAS Number | 364-12-5 |
| Molecular Formula | C₇H₃BrF₃I |
| Molecular Weight | 350.90 g/mol |
| Synonyms | Benzene, 4-bromo-1-iodo-2-(trifluoromethyl)-; 2-Trifluoromethyl-4-bromoiodobenzene |
Physical and Chemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Melting Point | 77-78 °C | [1] |
| Boiling Point | 238.6 °C at 760 mmHg | [1] |
| Density | 2.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 98.1 °C | [1] |
| Refractive Index | 1.556 | [1] |
| Storage Conditions | Refrigerated, store in a dry, cool, and well-ventilated place. | [1] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of two different halogen substituents on the electron-deficient benzotrifluoride core. This di-halogenated structure is particularly valuable for sequential and regioselective cross-coupling reactions.
The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond. This difference in bond strength allows for selective activation of the C-I bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. The oxidative addition of a palladium(0) catalyst to the C-I bond occurs under milder conditions than the addition to the C-Br bond. This differential reactivity enables the selective functionalization at the 2-position, leaving the bromine atom at the 5-position available for a subsequent, different cross-coupling reaction. This stepwise approach is a powerful strategy for the convergent synthesis of complex molecules.
Logical Workflow for Sequential Cross-Coupling:
Caption: Sequential functionalization strategy.
This molecule serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs and other biologically active compounds.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of this compound in synthesis. Below is a representative protocol for a selective Sonogashira coupling reaction, which targets the more reactive C-I bond. This protocol is based on established methods for similar substrates.
Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 5-Bromo-2-(phenylethynyl)benzotrifluoride via a selective, palladium-catalyzed Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture using a syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-Bromo-2-(phenylethynyl)benzotrifluoride.
Application in Drug Development: Targeting the COX-2 Pathway
Trifluoromethyl-substituted pyrazole derivatives, which can be synthesized using intermediates like this compound, are a well-known class of selective cyclooxygenase-2 (COX-2) inhibitors. The drug Celecoxib is a prominent example. These inhibitors are a major class of anti-inflammatory drugs.
The COX-2 enzyme is a key player in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor to various prostaglandins (PGs) that mediate pain and inflammation.[1][2] By selectively inhibiting COX-2, these drugs reduce the production of inflammatory prostaglandins without affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining the gastric mucosa and platelet function.[3]
Simplified COX-2 Signaling Pathway in Inflammation:
Caption: Role of COX-2 in inflammation and its inhibition.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[1]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
4-bromo-1-iodo-2-(trifluoromethyl)benzene characterization data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization data and experimental protocols for 4-bromo-1-iodo-2-(trifluoromethyl)benzene, a key building block in synthetic organic chemistry.
Chemical Identity and Physical Properties
4-bromo-1-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula C₇H₃BrF₃I.[1] Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and a trifluoromethyl group. This unique combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1-iodo-2-(trifluoromethyl)benzene | [1] |
| CAS Number | 364-12-5 | [1] |
| Molecular Formula | C₇H₃BrF₃I | [1] |
| Molecular Weight | 350.90 g/mol | [1] |
| Monoisotopic Mass | 349.84149 Da | [1] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-bromo-1-iodo-2-(trifluoromethyl)benzene. The following sections would typically present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-bromo-1-iodo-2-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information about the arrangement of atoms.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the attached halogens and the trifluoromethyl group.
¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for compounds containing the -CF₃ group.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-bromo-1-iodo-2-(trifluoromethyl)benzene is expected to show characteristic absorption bands for C-H, C-C, C-Br, C-I, and C-F bonds.
| Wavenumber Range (cm⁻¹) | Bond Vibration |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1350-1150 | C-F stretching (strong) |
| 1100-1000 | C-Br stretching |
| ~500 | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-bromo-1-iodo-2-(trifluoromethyl)benzene, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom and one iodine atom.
Experimental Protocols
Synthesis of a Related Compound: 2-bromo-5-iodobenzotrifluoride
This procedure outlines the synthesis of an isomer and can be used as a template for the synthesis of 4-bromo-1-iodo-2-(trifluoromethyl)benzene, likely starting from the corresponding aniline precursor.
Starting Material: 4-bromo-3-(trifluoromethyl)aniline[2]
Reaction Scheme (Illustrative for Isomer):
Caption: Illustrative synthesis of a related isomer.
Procedure:
-
Dissolve 4-bromo-3-(trifluoromethyl)aniline in a mixture of concentrated sulfuric acid and water.[2]
-
Cool the mixture to -10 °C under vigorous stirring to precipitate the aniline bisulfate.[2]
-
Slowly add an aqueous solution of sodium nitrite dropwise to the slurry to form the diazonium salt.[2]
-
To the diazonium salt solution, add an aqueous solution of potassium iodide and a catalytic amount of copper powder.[2]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.[2]
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[2]
-
Wash the combined organic phases sequentially with saturated sodium thiosulfate solution and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
Characterization Workflow
A typical workflow for the characterization of the synthesized 4-bromo-1-iodo-2-(trifluoromethyl)benzene is outlined below.
References
5-Bromo-2-iodobenzotrifluoride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety data, handling procedures, and emergency protocols for 5-Bromo-2-iodobenzotrifluoride (CAS No. 364-12-5). The information is compiled to ensure safe laboratory practices for professionals involved in research and development.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃I.[1] It is also known by other names including 4-Bromo-1-iodo-2-(trifluoromethyl)benzene.[1]
Table 1: Physical and Chemical Properties [1]
| Property | Value |
| Molecular Weight | 350.9 g/mol |
| Exact Mass | 350.90 Da |
| Density | 2.2 ± 0.1 g/cm³ |
| Melting Point | 77-78 °C |
| Boiling Point | 238.6 °C at 760 mmHg |
| Flash Point | 98.1 ± 27.3 °C |
| Refractive Index | 1.556 |
| XLogP3 | 4.1 |
Hazard Identification and GHS Classification
This chemical is classified as hazardous. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Table 2: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictogram: GHS07 (Exclamation Mark)
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.
Handling Procedures
-
Ventilation: Handle in a well-ventilated place.[1] Use only outdoors or in a well-ventilated area.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[2]
-
Fire Prevention: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[1]
Storage Conditions
-
Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][2]
-
Storage Environment: Refrigerated storage is recommended.[1] The storage area should be locked up.[1]
Emergency Procedures
First-Aid Measures
Table 3: First-Aid Measures [1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell. |
| Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] |
Chemical Spill Response
A chemical spill should be handled promptly and safely. The following workflow outlines the general procedure for a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Considerations
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[1]
Toxicological and Ecological Information
References
Technical Guide: Solubility of 5-Bromo-2-iodobenzotrifluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Bromo-2-iodobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide serves to collate the available physical properties of this compound and provides detailed, generalized experimental protocols for researchers to determine its solubility in various organic solvents. The methodologies described are based on established practices for similar halogenated aromatic compounds and are intended to provide a practical framework for laboratory investigation.
Introduction
This compound (CAS No. 364-12-5) is a halogenated aromatic compound of significant interest in organic synthesis. Its trifluoromethyl, bromo, and iodo substituents provide multiple reactive sites for the construction of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding the solubility of this compound in a range of organic solvents is a critical parameter for its effective use in synthesis, purification, and formulation. Optimal reaction conditions, efficient crystallization processes, and the development of suitable delivery systems are all contingent on accurate solubility data.
Despite its importance, a thorough search of scientific databases and chemical supplier information has not yielded specific quantitative data on the solubility of this compound. While some sources qualitatively describe it as being "soluble in organic solvents," this information is insufficient for the precise requirements of process development and chemical research.
This guide, therefore, aims to bridge this information gap by:
-
Presenting the known physical and chemical properties of this compound.
-
Providing a structured overview of the solubility of this compound, highlighting the absence of specific data.
-
Detailing robust, generalized experimental protocols for determining the solubility of solid organic compounds, which can be readily applied to this compound.
-
Illustrating a typical experimental workflow for solubility determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 364-12-5 | [1] |
| Molecular Formula | C₇H₃BrF₃I | [1] |
| Molecular Weight | 350.90 g/mol | [1] |
| Melting Point | 77-78 °C | [1] |
| Boiling Point | 238.6 °C at 760 mmHg | [1] |
| Density | 2.2 g/cm³ | [1] |
| Appearance | Solid | |
| XLogP3 | 4.1 | [1] |
Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents is not available in the reviewed scientific literature or chemical databases. The table below is provided to structure future experimental findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Toluene | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
| Ethyl Acetate | 25 | Data not available | Data not available |
| Hexane | 25 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for determining the solubility of a solid organic compound such as this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4][5] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating a known volume of the saturated solution to determine the mass of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Separation of Saturated Solution:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Filter the solution through a chemically resistant syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any fine, suspended solid particles.
-
-
Determination of Solute Mass:
-
Record the exact mass of the filtered saturated solution.
-
Evaporate the solvent from the dish or vial. This can be done at ambient temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can also be used to facilitate solvent removal at a lower temperature.
-
Once the solvent is completely evaporated, place the dish or vial in an oven to dry to a constant weight.
-
Cool the dish or vial in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the dish/vial minus the initial tare mass.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.
-
Spectroscopic Method (UV-Vis or HPLC)
Spectroscopic methods can be highly accurate and are particularly useful for compounds with a strong chromophore or when only small amounts of material are available. These methods require the initial generation of a calibration curve.
Materials and Equipment:
-
This compound
-
Selected organic solvents (spectroscopic grade)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Analytical balance
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, or analyze by HPLC and record the peak area.
-
Plot a graph of absorbance or peak area versus concentration to generate a calibration curve. The plot should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1, step 1).
-
Separate the clear saturated solution as described in Section 4.1, step 2.
-
Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or analyze the diluted solution by HPLC.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
References
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-iodobenzotrifluoride
This technical guide offers a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-iodobenzotrifluoride. Due to the absence of publicly available experimental spectra for this specific compound, this document provides estimated chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectral characteristics of this molecule for structural elucidation, reaction monitoring, and quality control.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR data for this compound is based on the expected electronic effects of the bromine, iodine, and trifluoromethyl substituents on the aromatic ring. The spectra are predicted as if acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the halogens and the trifluoromethyl group will generally shift these protons downfield.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.9 - 8.1 | Doublet (d) | JH3-H4 = ~8.5 Hz |
| H-4 | 7.5 - 7.7 | Doublet of Doublets (dd) | JH3-H4 = ~8.5 Hz, JH4-H6 = ~2.0 Hz |
| H-6 | 8.2 - 8.4 | Doublet (d) | JH4-H6 = ~2.0 Hz |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to display six signals for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are significantly influenced by the electronegativity of the attached substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) |
| C-1 (C-CF₃) | 133 - 136 | Quartet (q) |
| C-2 (C-I) | 95 - 98 | Singlet (s) |
| C-3 | 139 - 142 | Singlet (s) |
| C-4 | 131 - 134 | Singlet (s) |
| C-5 (C-Br) | 118 - 121 | Singlet (s) |
| C-6 | 130 - 133 | Singlet (s) |
| CF₃ | 120 - 123 | Quartet (q) |
Experimental Protocols
The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for halogenated benzotrifluorides like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). To ensure a lock signal and for chemical shift referencing, the solvent should contain tetramethylsilane (TMS) at a concentration of 0.03-0.05% (v/v).[1]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-15 ppm, centered around 6-7 ppm to cover the aromatic and any potential aliphatic regions.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.[3]
-
Number of Scans: 8-16 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a line broadening factor of 0.3 Hz prior to Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.
¹³C NMR Acquisition Parameters
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the proton frequency).
-
Pulse Sequence: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) is commonly used to enhance the signal of quaternary carbons and minimize Nuclear Overhauser Effect (NOE) distortions.[4]
-
Spectral Width: A range of 200-250 ppm is generally sufficient to cover all expected carbon signals.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax.[4]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.
-
Processing: A line broadening of 1-2 Hz is commonly applied before Fourier transformation.
Visualizations
Chemical Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of proton and carbon signals in the NMR spectra.
Caption: Structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
The logical progression for conducting an NMR analysis of this compound, from sample preparation to final data interpretation, is depicted in the workflow diagram below.
Caption: Workflow for NMR analysis of this compound.
References
An In-depth Technical Guide to 5-Bromo-2-iodobenzotrifluoride: Discovery and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-iodobenzotrifluoride, a halogenated aromatic compound, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and history of this versatile intermediate. It details a key synthetic protocol, presents relevant chemical data in a structured format, and illustrates the synthetic pathway through a clear diagram. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound, also known by its IUPAC name 4-Bromo-1-iodo-2-(trifluoromethyl)benzene, is a trifluoromethylated and halogenated benzene derivative. Its structure, featuring bromine, iodine, and a trifluoromethyl group on the benzene ring, offers multiple reactive sites for various organic transformations. This unique combination of functional groups makes it a valuable intermediate in the construction of complex molecular architectures with potential biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 364-12-5 |
| Molecular Formula | C₇H₃BrF₃I |
| Molecular Weight | 350.90 g/mol [1] |
| Appearance | White solid |
| Synonyms | 4-Bromo-1-iodo-2-(trifluoromethyl)benzene |
Synthesis and Historical Context
The synthesis of this compound has been documented in the patent literature, highlighting its importance as a synthetic intermediate. One of the key methods for its preparation involves a Sandmeyer-type reaction starting from a substituted aniline.
A notable example of its synthesis is detailed in the international patent application WO2011103063A1.[2] This patent, filed in the early 2010s, indicates the compound's relevance in the development of therapeutic agents. The synthesis starts from 4-bromo-2-(trifluoromethyl)benzenamine and proceeds via diazotization followed by substitution with iodide.
The historical development of synthetic routes to polysubstituted benzotrifluorides has been driven by the increasing demand for these intermediates in various fields of chemistry. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The presence of ortho- and para-directing halogen atoms in this compound allows for selective functionalization of the aromatic ring, making it a valuable tool for medicinal chemists.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound, as described in patent WO2011103063A1.[2]
Synthesis of 4-bromo-1-iodo-2-(trifluoromethyl)benzene [2]
-
Starting Material: 4-bromo-2-(trifluoromethyl)benzenamine
-
Reagents: Concentrated HCl, H₂O, NaNO₂, NaI
-
Solvent: H₂O, Ethyl acetate
-
Procedure:
-
A solution of 4-bromo-2-(trifluoromethyl)benzenamine (25 g, 0.11 mol) in H₂O (250 mL) is treated with concentrated HCl (60 mL) and cooled to 0 °C.
-
To this solution, NaNO₂ (10 g, 150 mmol) in H₂O (75 mL) is added dropwise over 30 minutes.
-
The reaction mixture is then warmed to room temperature and stirred for 1 hour.
-
This is followed by the addition of NaI (56 g, 0.37 mol) in H₂O (25 mL) over 40 minutes.
-
After stirring at room temperature for another 16 hours, the reaction mixture is extracted with ethyl acetate (200 mL).
-
The combined organic layers are washed with Na₂S₂O₃ (3N aq., 200 mL) and water (200 mL) and dried over anhydrous Na₂SO₄.
-
After the removal of the solvent, the crude product is purified by column chromatography (eluting with petroleum) to afford 4-bromo-1-iodo-2-(trifluoromethyl)benzene (25.1 g, 66% yield) as a white solid.
-
Visualization of Synthetic Pathway
The synthetic pathway for this compound as described in the experimental protocol is visualized below using a DOT language script.
Caption: Synthetic pathway for this compound.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, primarily through reactions that differentiate between the bromine and iodine substituents. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, compared to the carbon-bromine bond. This allows for selective functionalization at the 2-position.
A patent (WO2014021281A1) describes the use of this compound in a lithium-halogen exchange reaction followed by nucleophilic addition to a ketone, demonstrating its utility in the formation of carbon-carbon bonds.[3] Another patent (WO2011103063A1) details its use in a Stille coupling reaction, where the iodine is selectively replaced by a vinyl group.[2] These examples underscore the compound's role as a versatile platform for introducing the bromo-trifluoromethyl-phenyl moiety into target molecules.
The workflow for a typical application in a Stille cross-coupling reaction is illustrated below.
Caption: Stille cross-coupling reaction workflow.
Conclusion
This compound is a key intermediate in modern organic synthesis, particularly for the preparation of pharmacologically active compounds. While its early history is not extensively documented, its appearance in the patent literature from the early 2010s onwards demonstrates its value to the scientific community. The synthetic protocol detailed in this guide provides a reliable method for its preparation, and the diverse reactivity of its functional groups ensures its continued importance in the development of novel chemical entities. This guide serves as a foundational resource for researchers interested in the history, synthesis, and application of this versatile building block.
References
- 1. 4-Bromo-1-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 2773397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2011103063A1 - Therapeutic compounds - Google Patents [patents.google.com]
- 3. WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents [patents.google.com]
A Theoretical Investigation of 5-Bromo-2-iodobenzotrifluoride: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Halogenated benzotrifluorides are an important class of compounds in drug discovery and development, often utilized as building blocks in the synthesis of complex organic molecules. The presence of bromine, iodine, and a trifluoromethyl group on the benzene ring of 5-Bromo-2-iodobenzotrifluoride is expected to significantly influence its electronic distribution, lipophilicity, and metabolic stability. Theoretical calculations provide a powerful and cost-effective means to elucidate these properties before undertaking extensive experimental work.
This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict the molecular geometry, vibrational frequencies, electronic structure, and spectroscopic signatures of this compound. The presented protocols and data tables serve as a blueprint for a comprehensive computational analysis of this molecule.
Computational Methodology
The theoretical calculations outlined in this guide are proposed to be performed using the Gaussian suite of programs.[1] The following sections detail the specific computational protocols.
Geometry Optimization and Vibrational Frequency Analysis
The molecular structure of this compound will be optimized to its ground state geometry using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
Electronic Structure Analysis
To understand the electronic properties and reactivity of this compound, several analyses will be conducted on the optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, atomic hybridization, and intramolecular interactions, such as hyperconjugation.
Spectroscopic Property Prediction
-
Nuclear Magnetic Resonance (NMR): The GIAO (Gauge-Including Atomic Orbital) method will be employed to predict the ¹³C and ¹H NMR chemical shifts. Tetramethylsilane (TMS) will be used as the reference standard.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectrum in the UV-visible region. This will provide insights into the electronic transitions within the molecule.
Data Presentation
The following tables are structured to present the key quantitative data that would be obtained from the proposed theoretical calculations.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Calculated Value | C6-C1-C2 | Calculated Value |
| C2-I | Calculated Value | C1-C2-I | Calculated Value |
| C5-Br | Calculated Value | C4-C5-Br | Calculated Value |
| C1-C7 | Calculated Value | F1-C7-F2 | Calculated Value |
| C7-F1 | Calculated Value | ||
| ... | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| ν1 | Calculated Value | Calculated Value | C-H stretch |
| ν2 | Calculated Value | Calculated Value | C-F stretch |
| ν3 | Calculated Value | Calculated Value | C-Br stretch |
| ν4 | Calculated Value | Calculated Value | C-I stretch |
| ... | ... | ... | ... |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Ionization Potential | Calculated Value |
| Electron Affinity | Calculated Value |
Table 4: Predicted NMR Chemical Shifts (ppm)
| Atom | ¹³C Chemical Shift | ¹H Chemical Shift |
| C1 | Calculated Value | H3 |
| C2 | Calculated Value | H4 |
| C3 | Calculated Value | H6 |
| ... | ... |
Visualizations
The following diagrams illustrate the logical workflow and key concepts in the theoretical analysis of this compound.
Caption: Computational workflow for the theoretical analysis.
References
Methodological & Application
synthesis of 5-Bromo-2-iodobenzotrifluoride from 4-bromo-2-trifluoromethyl-aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-Bromo-2-iodobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through a Sandmeyer reaction, commencing with the diazotization of 4-bromo-2-trifluoromethyl-aniline followed by an iodination reaction. This document outlines the experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow to ensure reproducibility and facilitate laboratory implementation.
Introduction
This compound is a valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecules. The presence of bromine, iodine, and a trifluoromethyl group on the benzene ring allows for diverse chemical modifications, such as cross-coupling reactions, making it a crucial intermediate for the synthesis of novel therapeutic agents and specialized chemicals. The synthetic route described herein is a robust and well-established Sandmeyer reaction, a versatile method for the conversion of primary aromatic amines to aryl halides.[1]
Reaction Scheme
The overall reaction involves two main steps:
-
Diazotization: 4-bromo-2-trifluoromethyl-aniline is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt.
-
Iodination: The in situ generated diazonium salt is then reacted with an iodide source, such as potassium iodide, to yield the desired this compound.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established Sandmeyer iodination reactions of substituted anilines.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-bromo-2-trifluoromethyl-aniline | C₇H₅BrF₃N | 240.02 | 10.0 g | 41.66 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.16 g | 45.83 |
| Potassium Iodide | KI | 166.00 | 8.30 g | 50.00 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 50 mL | - |
| Brine | NaCl (aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Diazotization:
-
In the 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-bromo-2-trifluoromethyl-aniline (10.0 g, 41.66 mmol).
-
Carefully add concentrated sulfuric acid (20 mL) to the aniline while stirring in an ice bath to maintain the temperature below 10 °C.
-
In a separate beaker, dissolve sodium nitrite (3.16 g, 45.83 mmol) in deionized water (15 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (8.30 g, 50.00 mmol) in deionized water (20 mL).
-
Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the dark color of excess iodine disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), deionized water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Quantitative Data
| Parameter | Value |
| Starting Material | 4-bromo-2-trifluoromethyl-aniline |
| Amount of Starting Material | 10.0 g |
| Product | This compound |
| Theoretical Yield | 14.62 g |
| Typical Experimental Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-48 °C |
Note: The typical experimental yield is an estimate based on similar Sandmeyer iodination reactions and may vary depending on specific reaction conditions and purification efficiency.
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and dependencies of the key reaction steps.
Caption: Logical flow of the Sandmeyer reaction for the synthesis of this compound.
Conclusion
The described protocol provides a reliable and reproducible method for the synthesis of this compound from 4-bromo-2-trifluoromethyl-aniline. This application note serves as a comprehensive guide for researchers in the fields of medicinal chemistry and materials science, enabling the efficient production of this key synthetic intermediate. Adherence to the detailed experimental procedure and safety precautions is essential for achieving high yields and purity.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodobenzotrifluoride is a valuable trifluoromethylated building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. The presence of two different halogen atoms at distinct positions on the aromatic ring, an iodine and a bromine, allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The trifluoromethyl group is a key moiety in many modern drugs, often enhancing metabolic stability, lipophilicity, and binding affinity.
This document provides detailed application notes and protocols for the selective Suzuki-Miyaura coupling reaction of this compound. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve regioselective mono-arylation, leaving the bromo group intact for subsequent transformations.
Principle of Regioselectivity
The selective Suzuki coupling of this compound is governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions, such as temperature and catalyst system, it is possible to selectively activate the C-I bond while the C-Br bond remains largely unreacted. This allows for the introduction of an aryl or heteroaryl group at the 2-position, yielding a 5-bromo-2-arylbenzotrifluoride intermediate that can be further functionalized at the 5-position in a subsequent cross-coupling reaction.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the selective Suzuki-Miyaura coupling at the 2-position of this compound. The data is based on analogous reactions reported for dihalogenated aromatic compounds and provides a strong starting point for reaction optimization.
Table 1: Reagents for Selective Suzuki Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with a suitable phosphine ligand are common choices. |
| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, K₃PO₄, Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and yield. |
| Solvent | Reaction Medium | - | Anhydrous and degassed solvents are crucial. Common choices include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent. |
Table 2: Representative Reaction Conditions and Expected Yields for Mono-Arylation
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 4-8 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 90 | 6-12 | 80-90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 4-6 | 88-96 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | THF/H₂O (4:1) | 70 | 8-16 | 82-92 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific arylboronic acid used, the purity of reagents, and the reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.), to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction flask via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-2-arylbenzotrifluoride.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-iodobenzotrifluoride. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1][2] The selective amination of dihalogenated substrates like this compound is of significant interest in medicinal chemistry for the synthesis of complex molecules and potential pharmaceutical candidates. These notes outline the necessary reagents, reaction conditions, and purification methods, with a focus on achieving high selectivity for the more reactive C-I bond over the C-Br bond.
Introduction
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms C-N bonds by coupling an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[1][2] The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool in drug discovery and development.[2] In the case of dihalogenated substrates such as this compound, the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve selective mono-amination.[3] By carefully selecting the catalyst, ligand, base, and reaction conditions, the amination can be directed to the more reactive aryl iodide position, leaving the aryl bromide available for subsequent transformations.
Data Presentation
The following table summarizes typical quantitative data for the selective Buchwald-Hartwig amination of this compound with a primary amine, based on analogous reactions reported in the literature.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Amino-5-bromobenzotrifluoride |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |
| 3 | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.3) | THF | 80 | 24 | 95 |
| 4 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 85 |
Recommended Experimental Protocol
This protocol describes a general procedure for the selective mono-amination of this compound at the iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-amino-5-bromobenzotrifluoride derivative.[4]
Mandatory Visualization
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-iodobenzotrifluoride
Introduction
5-Bromo-2-iodobenzotrifluoride is a versatile synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure contains two distinct carbon-halogen bonds, a carbon-iodine bond and a carbon-bromine bond, attached to a benzotrifluoride scaffold. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization, making this molecule a valuable building block for the synthesis of complex molecular architectures. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1][2] This principle is fundamental to achieving selective transformations with this compound.
These application notes provide an overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this compound and offer detailed protocols for researchers, scientists, and drug development professionals.
General Workflow for Selective Cross-Coupling
The differential reactivity of the C-I and C-Br bonds allows for a stepwise functionalization strategy. The more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction under more forcing conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4][5]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Position of Coupling | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | C-I | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 85 | 14 | C-I | 89 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 90 | 16 | C-I | 85 |
| 4 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 24 | C-Br (on 5-bromo-2-phenylbenzotrifluoride) | 78 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by TLC or GC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8]
Quantitative Data for Sonogashira Coupling
| Entry | Coupling Partner (R-C≡CH) | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Position of Coupling | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | C-I | 89 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (5) | Triethylamine (3) | DMF | 50 | 6 | C-I | 91 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (3) | n-Butylamine (5) | Toluene | 60 | 8 | C-I | 86 |
| 4 | Phenylacetylene | Pd(dppf)Cl₂ (5) | CuI (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 90 | 18 | C-Br (on 5-bromo-2-(phenylethynyl)benzotrifluoride) | 75 |
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
-
Preparation: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).[1]
-
Reagent Addition: Sequentially add the base (e.g., diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).[1]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[1] The filtrate is then washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the coupled product.[1]
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of 5-Bromo-2-iodobenzotrifluoride as a versatile building block in the synthesis of pharmaceutical intermediates. This trifluoromethylated aromatic compound, featuring two distinct halogen atoms, offers a platform for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective synthesis, a critical aspect in the construction of complex drug molecules.
Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This principle is fundamental to the synthetic strategy when using this compound. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. By carefully controlling reaction conditions, it is possible to selectively functionalize the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. This stepwise approach is highly valuable for the divergent synthesis of a wide array of substituted benzotrifluoride derivatives.
Application in Pharmaceutical Intermediate Synthesis
This compound is a key starting material for introducing the trifluoromethylphenyl moiety into potential drug candidates. The trifluoromethyl group is a bioisostere of several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The protocols outlined below describe the regioselective Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions at the more reactive C-I bond.
Experimental Protocols
The following are generalized protocols for the regioselective cross-coupling reactions of this compound. Researchers should note that optimization of reaction parameters (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields and purity.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form 4-bromo-2'-trifluoromethyl-biphenyl derivatives.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 8 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | Data not available |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 12 | Data not available |
| Note: Yields are highly dependent on the specific substrates and optimized conditions. |
Experimental Workflow:
Caption: General workflow for the regioselective Suzuki-Miyaura coupling.
Protocol 2: Regioselective Sonogashira Coupling
This protocol details the palladium/copper-catalyzed coupling of this compound with a terminal alkyne to produce 1-((4-bromo-2-(trifluoromethyl)phenyl)ethynyl) derivatives.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | 25 | 12 | Data not available |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) / CuI (4) | i-Pr₂NH | DMF | 50 | 6 | Data not available |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃/XPhos (2) / CuI (5) | Et₃N | Dioxane | 60 | 4 | Data not available |
| Note: Yields are highly dependent on the specific substrates and optimized conditions. |
Experimental Workflow:
Caption: General workflow for the regioselective Sonogashira coupling.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine to form 4-bromo-N-substituted-2-(trifluoromethyl)aniline derivatives.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the mixture to 80-120 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (1/2) | NaOtBu | Toluene | 100 | 12 | Data not available |
| 2 | Aniline | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | Data not available |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP (1.5/3) | Cs₂CO₃ | Toluene | 90 | 24 | Data not available |
| Note: Yields are highly dependent on the specific substrates and optimized conditions. |
Experimental Workflow:
Caption: General workflow for the regioselective Buchwald-Hartwig amination.
Signaling Pathways and Logical Relationships
At present, there is no publicly available information directly linking pharmaceutical intermediates derived from this compound to specific signaling pathways. The biological activity of the final drug molecules will depend on the nature of the substituents introduced through the cross-coupling reactions and their overall molecular structure.
The logical relationship for the synthetic strategy is as follows:
Caption: Synthetic strategy for disubstituted intermediates.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The distinct reactivity of its carbon-halogen bonds enables a regioselective and stepwise functionalization strategy. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel benzotrifluoride-containing compounds with potential therapeutic applications. Careful optimization of the reaction conditions for each specific substrate combination is crucial for achieving high yields and purity.
Application Notes and Protocols for 5-Bromo-2-iodobenzotrifluoride in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-2-iodobenzotrifluoride as a versatile building block in the synthesis of novel agrochemicals. The unique substitution pattern of this compound, featuring a trifluoromethyl group and two distinct halogens, allows for selective and sequential chemical modifications, making it a valuable starting material for creating complex and highly active molecules.
Introduction: A Key Intermediate for Advanced Insecticides
This compound is a key intermediate in the synthesis of a new generation of insecticides, most notably the meta-diamide insecticide, broflanilide. The trifluoromethyl group is a well-established bioisostere in agrochemical design, often enhancing metabolic stability and biological activity. The differential reactivity of the bromine and iodine substituents allows for regioselective introduction of various functional groups through cross-coupling reactions, providing a powerful tool for the synthesis of diverse chemical libraries for screening and optimization.
Application in the Synthesis of Broflanilide
This compound is a strategic precursor for the synthesis of the key intermediate, 2-bromo-4-(perfluoroalkan-2-yl)-6-(trifluoromethyl)aniline, which is a cornerstone in the production of the potent insecticide, broflanilide.
Synthetic Pathway Overview
The synthesis of broflanilide from this compound involves a multi-step process. A plausible synthetic route, based on established organometallic methodologies, is outlined below. This pathway leverages the differential reactivity of the iodo and bromo substituents, where the more reactive C-I bond is typically targeted first in cross-coupling reactions.
Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
5-Bromo-2-iodobenzotrifluoride is a valuable building block in medicinal chemistry and materials science due to the presence of three key functionalities: a trifluoromethyl group, which can enhance metabolic stability and binding affinity; a bromine atom; and a more reactive iodine atom. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, than the C-Br bond.[1] This chemoselectivity enables the introduction of an alkynyl moiety at the 2-position while leaving the bromine atom at the 5-position available for subsequent transformations, making it an ideal substrate for the modular synthesis of complex molecular architectures.
These application notes provide a comprehensive overview and a detailed protocol for the selective Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound, selectively at the more reactive carbon-iodine bond, to form a Pd(II)-aryl complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-bromobenzotrifluoride product and regenerate the active Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the selective Sonogashira coupling of this compound with various terminal alkynes. These conditions are based on established protocols for analogous di-halogenated and electron-deficient aryl halides and serve as a starting point for optimization.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT - 50 | 4 - 8 | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | RT | 6 - 12 | ~95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF/DMF | 50 | 8 - 16 | 85-95 |
| 4 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 60 | 12 - 24 | 80-90 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Acetonitrile | 40 | 6 - 10 | >90 |
Yields are approximate and based on reactions with analogous substrates. Optimization for specific alkynes is recommended.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Representative Protocol for the Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 50 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 5-Bromo-2-(phenylethynyl)benzotrifluoride.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-iodobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromo-2-iodobenzotrifluoride is a highly versatile and valuable building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its structure features a trifluoromethyl group, which can enhance metabolic stability and binding affinity in drug candidates, and two different halogen atoms—iodine and bromine. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, especially in palladium-catalyzed cross-coupling reactions, allows for selective and sequential functionalization.[1][2][3] Typically, the C-I bond is more reactive and will undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond.[1][4] This chemoselectivity enables the stepwise introduction of various substituents, paving the way for the synthesis of a diverse library of novel heterocyclic compounds. These application notes provide detailed protocols for leveraging this reactivity to synthesize key heterocyclic cores, such as indoles and benzofurans, and to create diverse di-substituted derivatives.
Core Concept: Sequential Functionalization Strategy
The fundamental strategy for utilizing this compound revolves around a two-step sequential cross-coupling process. The first reaction selectively targets the more labile C-I bond, followed by a second coupling at the more robust C-Br position. This allows for the controlled and predictable assembly of complex molecular architectures.
Caption: General workflow for sequential functionalization of this compound.
Application Note 1: Synthesis of Substituted Indole Derivatives
The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceuticals.[5][6] A powerful method to construct substituted indoles from this compound involves an initial Sonogashira coupling at the C-I position with a terminal alkyne, followed by an intramolecular cyclization.
Caption: Workflow for the synthesis of 5-bromo-indole derivatives.
Experimental Protocol: Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne at the C-I position.
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA, 5 mL).
-
Addition of Alkyne: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-alkynylbenzotrifluoride intermediate.
Data Presentation: Representative Yields for Sonogashira Coupling
| Entry | Alkyne Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | RT | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | RT | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | RT | 90-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | TEA | RT | 75-85 |
Note: Yields are representative and based on similar transformations reported in the literature.[1][7][8] Actual yields may vary.
Application Note 2: Synthesis of Substituted Benzofuran Derivatives
Benzofurans are another class of heterocyclic compounds with significant biological activity.[9][10][11] A common route involves the coupling of an o-iodophenol with a terminal alkyne. In this case, we can adapt this by first performing a Suzuki coupling to introduce a phenol moiety, followed by cyclization, or by directly coupling with a suitable partner. A more direct approach is a palladium-catalyzed coupling of this compound with an o-hydroxyphenylboronic acid.
Caption: Workflow for the synthesis of dibenzofuran derivatives via Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the selective coupling at the C-I position with an organoboron reagent.[3][12][13]
-
Reaction Setup: In an argon-flushed round-bottom flask, combine this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Solvent: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to obtain the 5-bromo-2-arylbenzotrifluoride intermediate.
Data Presentation: Representative Yields for Selective Suzuki Coupling at C-I
| Entry | Boronic Acid Partner | Catalyst | Base | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 88-96 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 80 | 90-97 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 85-92 |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 75-85 |
Note: Yields are representative and based on analogous transformations.[3][12] Catalyst and base choice can be critical for success, especially with heteroaryl boronic acids.
Application Note 3: Synthesis of Di-substituted Derivatives via Sequential Cross-Coupling
The true synthetic power of this compound is realized in sequential cross-coupling reactions to build highly functionalized molecules. After the initial selective coupling at the C-I position, the remaining C-Br bond can be functionalized using a different cross-coupling reaction, often under slightly more forcing conditions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
Application Note: Regioselective Lithiation of 5-Bromo-2-iodobenzotrifluoride via Lithium-Halogen Exchange
Abstract
This document provides a detailed experimental protocol for the regioselective lithiation of 5-bromo-2-iodobenzotrifluoride. The procedure leverages the differential reactivity of aryl halides in lithium-halogen exchange reactions, where the carbon-iodine bond is significantly more susceptible to cleavage than the carbon-bromine bond.[1][2] This method allows for the in-situ generation of a highly reactive organolithium intermediate, 2-bromo-6-(trifluoromethyl)phenyllithium, which can be subsequently trapped with various electrophiles to yield functionalized benzotrifluoride derivatives. This protocol is intended for researchers in synthetic organic chemistry, medicinal chemistry, and materials science.
Introduction
Lithium-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the preparation of organolithium reagents.[1][3] The reaction is particularly valuable for creating aryl- and vinyllithium species that are not readily accessible through direct deprotonation. The rate of exchange is kinetically controlled and follows the general trend I > Br > Cl > F, allowing for selective metalation of polyhalogenated aromatic systems.[1][2]
In the case of this compound, treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), results in a rapid and selective exchange at the more reactive iodine-bearing position. The resulting organolithium intermediate is a versatile synthon for the introduction of a wide array of functional groups at the 2-position of the benzotrifluoride core, a common scaffold in pharmaceuticals and agrochemicals. This protocol details a standard procedure for this transformation, including reaction setup, execution, and product isolation.
Reaction Scheme
The overall transformation involves two key steps: the lithium-halogen exchange followed by an electrophilic quench.
Caption: General reaction scheme for the lithiation and electrophilic quench.
Data Presentation
The following table summarizes representative conditions for the selective lithiation of this compound and subsequent reaction with an electrophile. Yields are highly dependent on the specific electrophile used and the purity of the reagents.
| Entry | Alkyllithium (Equiv.) | Solvent | Temp (°C) | Time (min) | Electrophile (E+) | Product (E) | Approx. Yield (%) |
| 1 | n-BuLi (1.1) | THF | -78 | 30 | DMF | -CHO | 75-85 |
| 2 | n-BuLi (1.1) | THF | -78 | 30 | D₂O | -D | >95 (by NMR) |
| 3 | t-BuLi (2.1) | THF | -78 | 20 | Acetone | -C(OH)Me₂ | 70-80 |
Experimental Protocol
4.1 Materials and Equipment
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration before use)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Selected electrophile (e.g., N,N-dimethylformamide, deuterium oxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, oven-dried and cooled under an inert atmosphere
-
Septa, syringes, and needles
-
Magnetic stirrer and stir bars
-
Inert atmosphere line (Argon or Nitrogen) with a bubbler
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and purification (separatory funnel, beakers, flasks)
-
Silica gel for column chromatography
4.2 Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[3] It must be handled exclusively under a strict inert atmosphere (Argon or Nitrogen) using proper syringe techniques. All glassware must be rigorously dried.
-
Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Low Temperatures: The dry ice/acetone bath is extremely cold. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves.
-
Quenching: The reaction quench can be highly exothermic. Perform additions slowly, especially when quenching residual alkyllithium reagent.
4.3 Step-by-Step Procedure
-
Reaction Setup: Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the organolithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure the lithium-halogen exchange is complete.[4]
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq.) dropwise via syringe while maintaining the temperature at -78 °C.
-
Warming: After the addition of the electrophile is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.
-
Aqueous Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired functionalized product.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the experimental procedure.
Caption: Workflow for the lithiation of this compound.
References
Application Notes and Protocols: 5-Bromo-2-iodobenzotrifluoride as a Versatile Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Bromo-2-iodobenzotrifluoride, a halogenated aromatic compound with significant potential as a building block in the synthesis of advanced materials. Its unique trifluoromethyl and dual halogen substitutions make it a valuable precursor for creating novel organic semiconductors, conjugated polymers, and other functional materials for applications in organic electronics and beyond. While specific research articles detailing the use of this compound in materials science are not extensively available in the public domain, its structural features suggest its utility in a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein are based on established methodologies for structurally similar compounds and serve as a guide for the exploration of this promising building block.
Introduction to this compound
This compound (CAS No. 364-12-5) is a trifluoromethyl-substituted dihalogenated benzene derivative. The presence of both a bromine and an iodine atom at specific positions on the aromatic ring allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. The electron-withdrawing trifluoromethyl group can enhance the electrochemical stability and influence the electronic properties of the resulting materials, making this compound a particularly interesting building block for organic electronics.
Key Properties:
| Property | Value |
| CAS Number | 364-12-5 |
| Molecular Formula | C₇H₃BrF₃I |
| Molecular Weight | 350.90 g/mol |
| Appearance | White to light brown solid |
| Purity | Typically >97% |
| Solubility | Soluble in common organic solvents (e.g., THF, Toluene, DMF) |
Applications in Materials Science
The unique substitution pattern of this compound makes it an ideal candidate for the synthesis of a variety of advanced materials:
-
Organic Semiconductors: The trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which is beneficial for n-type or ambipolar charge transport in Organic Field-Effect Transistors (OFETs).
-
Conjugated Polymers for Organic Photovoltaics (OPVs): Incorporation of this unit into donor-acceptor copolymers can modulate the bandgap and frontier energy levels, potentially leading to improved open-circuit voltage and power conversion efficiency in organic solar cells.
-
Organic Light-Emitting Diodes (OLEDs): As a building block for host or emissive materials, the trifluoromethyl group can enhance thermal and morphological stability, leading to longer device lifetimes.
The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive in palladium-catalyzed cross-coupling) allows for a stepwise synthetic approach to complex, non-symmetrical molecules and polymers.
Experimental Protocols
The following are generalized protocols for the two primary cross-coupling reactions that are anticipated to be highly effective with this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
3.1. Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This reaction is a versatile method for forming carbon-carbon bonds between this compound and an arylboronic acid or ester. The higher reactivity of the C-I bond allows for selective coupling at the 2-position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Reaction Parameters for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Notes |
| Substrate Ratio | 1.0 eq. Aryl Halide : 1.2-1.5 eq. Boronic Acid | An excess of the boronic acid is often used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Catalyst choice depends on the reactivity of the substrates. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | The optimal temperature depends on the solvent and the reactivity of the coupling partners. |
| Reaction Time | 12-48 hours | Reaction progress should be monitored to determine the optimal reaction time. |
3.2. Stille Cross-Coupling for Polymer Synthesis
The Stille reaction is particularly useful for polymerization due to its tolerance of a wide range of functional groups. This protocol describes the polymerization of a bis-stannylated comonomer with this compound.
Materials:
-
This compound
-
Bis(trimethylstannyl) comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-3 mol%)
-
Ligand (e.g., P(o-tolyl)₃) (2-6 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Chlorobenzene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.) and the bis(trimethylstannyl) comonomer (1.0 eq.) to a dry Schlenk tube.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 90-120 °C for 24-72 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally the reaction solvent) to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
Representative Reaction Parameters for Stille Polymerization:
| Parameter | Recommended Condition | Notes |
| Monomer Ratio | 1.0 eq. Dihalide : 1.0 eq. Distannane | A precise 1:1 stoichiometry is crucial for achieving high molecular weight polymers. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃ is often used in combination with a phosphine ligand. |
| Catalyst Loading | 1-3 mol% | Lower catalyst loadings are desirable to minimize metal contamination in the final polymer. |
| Ligand | P(o-tolyl)₃, PPh₃ | The choice of ligand can influence the polymerization rate and the molecular weight of the polymer. |
| Solvent | Toluene, Chlorobenzene, o-Dichlorobenzene | High-boiling, non-polar aprotic solvents are typically used. |
| Temperature | 90-130 °C | Higher temperatures can increase the polymerization rate but may also lead to side reactions. |
| Reaction Time | 24-72 hours | Longer reaction times are generally required to achieve high molecular weights. |
Data Presentation
The following tables present hypothetical but representative data for a novel conjugated polymer, P(BTF-alt-T), synthesized from this compound and 2,5-bis(trimethylstannyl)thiophene via Stille polymerization.
Table 1: Molecular Weight and Polydispersity of P(BTF-alt-T)
| Polymer Batch | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| P(BTF-alt-T)-1 | 15.2 | 33.4 | 2.2 |
| P(BTF-alt-T)-2 | 21.5 | 49.5 | 2.3 |
| P(BTF-alt-T)-3 | 28.1 | 67.4 | 2.4 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, determined by Gel Permeation Chromatography (GPC) in chlorobenzene at 80 °C relative to polystyrene standards.
Table 2: Optical and Electrochemical Properties of P(BTF-alt-T)
| Property | Thin Film | Solution (in Chlorobenzene) |
| λ_max,abs (nm) | 520 | 515 |
| Optical Bandgap (eV) | 1.95 | - |
| HOMO (eV) | -5.45 | - |
| LUMO (eV) | -3.50 | - |
λ_max,abs = Wavelength of maximum absorption, determined by UV-Vis spectroscopy. Optical bandgap calculated from the onset of the absorption spectrum of the thin film. HOMO and LUMO levels determined by cyclic voltammetry.
Mandatory Visualizations
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Workflow for Stille Cross-Coupling Polymerization.
Conclusion
This compound represents a highly promising, yet underexplored, building block for the synthesis of novel organic materials. Its distinct electronic properties and the potential for selective, sequential functionalization offer a clear pathway to complex molecular architectures. The protocols and representative data provided here serve as a foundational guide for researchers to unlock the potential of this versatile compound in the development of next-generation organic electronic devices. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully elucidate its capabilities in materials science.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-iodobenzotrifluoride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-2-iodobenzotrifluoride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help improve reaction yields and address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a Sandmeyer reaction, starting from 2-amino-4-bromobenzotrifluoride. This involves two key steps: the diazotization of the amino group, followed by the substitution of the resulting diazonium group with iodine.
Q2: Why is the diazotization step performed at low temperatures (0-5 °C)?
A2: The diazotization of aromatic amines produces a diazonium salt intermediate. These salts are often thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts, such as phenols, and a significant reduction in the yield of the desired product. Maintaining a low temperature is crucial for the stability of the diazonium salt.
Q3: Is a copper catalyst necessary for the iodination step in this Sandmeyer reaction?
A3: While many Sandmeyer reactions (for introducing chlorine, bromine, or cyanide groups) require a copper(I) catalyst, the introduction of iodine can often be achieved without a catalyst by using potassium iodide (KI) as the iodide source.[1][2][3] The iodide ion itself is a strong enough nucleophile to react with the diazonium salt.
Q4: How can I monitor the completion of the diazotization reaction?
A4: A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, which is used for diazotization, will oxidize the iodide in the paper to iodine, resulting in a characteristic blue-black color. A persistent positive test indicates that the starting amine has been fully consumed.
Q5: What are the likely side products in this synthesis?
A5: Common side products include the corresponding phenol (5-bromo-2-hydroxybenzotrifluoride) from the reaction of the diazonium salt with water, and biaryl compounds formed from the coupling of two aryl radicals.[4] The formation of dark, tar-like polymers can also occur if the diazonium salt decomposes uncontrollably.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization of the starting amine. | - Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.- Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete consumption of the amine.- Ensure the starting 2-amino-4-bromobenzotrifluoride is pure. |
| Premature decomposition of the diazonium salt. | - Use the freshly prepared diazonium salt solution immediately in the next step.- Avoid allowing the temperature of the diazotization mixture to rise above 5 °C. | |
| Inefficient iodination. | - Ensure an adequate excess of potassium iodide is used.- Allow the reaction to stir for a sufficient amount of time after the addition of the diazonium salt to ensure complete substitution. | |
| Formation of Dark, Tarry Byproducts | Uncontrolled decomposition of the diazonium salt. | - Maintain vigorous stirring during the slow, dropwise addition of the sodium nitrite solution to dissipate localized heat.- Ensure the reaction medium is sufficiently acidic. |
| Reaction temperature is too high during iodination. | - Add the diazonium salt solution slowly to the potassium iodide solution while monitoring the temperature. | |
| Product is Contaminated with a Phenolic Impurity | Reaction of the diazonium salt with water. | - Minimize the amount of water in the reaction where possible, although some water is necessary for the diazotization step.- Ensure the reaction is kept cold to suppress this side reaction. |
| Difficulty in Purifying the Final Product | Presence of multiple halogenated isomers or byproducts. | - Optimize the reaction conditions to improve selectivity.- Employ column chromatography for purification, using a suitable solvent system determined by thin-layer chromatography (TLC). A common starting point is a hexane/ethyl acetate gradient. |
Experimental Protocols
Representative Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established principles of the Sandmeyer reaction and protocols for similar compounds.[5] Yields may vary and optimization may be required.
Step 1: Diazotization of 2-Amino-4-bromobenzotrifluoride
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-bromobenzotrifluoride (1 equivalent) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide (1.5 - 2 equivalents) in water.
-
Cool the potassium iodide solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The crude product will precipitate out of the solution.
Step 3: Work-up and Purification
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
To remove any unreacted iodine, wash the crude product with a saturated aqueous solution of sodium thiosulfate.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizing the Workflow and Troubleshooting Logic
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
purification of crude 5-Bromo-2-iodobenzotrifluoride by recrystallization
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude 5-Bromo-2-iodobenzotrifluoride by recrystallization. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound via recrystallization. The selection of an appropriate solvent is critical and will require preliminary screening.
Materials:
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, hexane, heptane, toluene, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes of the solvents that did not dissolve the compound at room temperature. The compound should be fully soluble at the solvent's boiling point.
-
Allow the solutions that dissolved the compound upon heating to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
A mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) may be necessary if a single suitable solvent cannot be identified. A common combination for similar compounds is ethyl acetate/hexane.[1]
-
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved.[2] Avoid adding an excess of solvent, as this will reduce the yield.[3][4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring hot solvent through them.
-
Quickly filter the hot solution containing the dissolved product to remove the insoluble impurities.
-
-
Crystallization:
-
Isolation of Crystals:
-
Drying:
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrF₃I | --INVALID-LINK-- |
| Molecular Weight | 350.9 g/mol | --INVALID-LINK-- |
| Melting Point | 77-78 °C | --INVALID-LINK-- |
| Boiling Point | 238.6°C at 760 mmHg | --INVALID-LINK-- |
| Appearance | Solid | General knowledge |
Troubleshooting and FAQs
Q1: No crystals are forming after cooling the solution. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form.[3][4]
-
Solution: Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility.
-
Solution 1: Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[4] The tiny scratches on the glass can provide a nucleation site for crystal growth.
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[4]
-
Q2: The compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the crude material is very impure.[4]
-
Solution 1: Re-dissolve and cool slowly: Reheat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Solution 2: Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system.
Q3: The yield of my recrystallized product is very low. What are the possible causes?
A3: A low yield can be frustrating, but it's often preventable:
-
Using too much solvent: This is the most frequent cause of low yield, as a significant amount of the product will remain in the mother liquor.[5]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in a lower yield.
-
Washing with too much cold solvent: While washing the crystals is necessary, using an excessive amount of cold solvent can dissolve some of the product.
Q4: The recrystallized product is still impure. What went wrong?
A4: The goal of recrystallization is to improve purity. If the product is still impure, consider the following:
-
Crystallization was too rapid: Fast crystal growth can trap impurities within the crystal lattice.[5] Ensure the solution cools slowly and undisturbed.
-
The chosen solvent is not suitable: The impurities may have similar solubility properties to the desired compound in the chosen solvent. A different solvent or a combination of solvents may be needed.
-
The crude material is highly impure: A single recrystallization may not be sufficient to purify a very crude product. A second recrystallization may be necessary.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling of 5-Bromo-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Suzuki coupling of 5-Bromo-2-iodobenzotrifluoride. This resource is designed to help you navigate the common challenges and side reactions encountered during the synthesis of complex molecules utilizing this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Suzuki coupling of this compound?
A1: The Suzuki coupling reaction on this compound is expected to be highly regioselective for the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This selectivity is due to the lower bond dissociation energy of the C-I bond, which makes it more susceptible to oxidative addition by the palladium catalyst, often the rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.
Q2: What are the most common side reactions to expect?
A2: The primary side reactions encountered in the Suzuki coupling of this compound are:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Hydrodehalogenation: The replacement of a halogen atom (iodine or bromine) with a hydrogen atom. This can occur at either the 2- or 5-position, leading to the formation of 5-bromobenzotrifluoride or 2-iodobenzotrifluoride, respectively. Strong bases and certain solvents can act as hydride sources, contributing to this side reaction.[1]
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is more common with heteroaryl boronic acids and can be influenced by the reaction conditions.[1]
-
Double Coupling: While less common under controlled conditions aiming for mono-coupling, the reaction can proceed at both the iodo and bromo positions, especially with an excess of the boronic acid and prolonged reaction times or higher temperatures.
Q3: How can I minimize homocoupling of the boronic acid?
A3: Homocoupling is often initiated by the presence of Pd(II) species and oxygen.[1] To minimize this side reaction:
-
Ensure an inert atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.
-
Use a Pd(0) precatalyst: While many Pd(II) precatalysts are reduced in situ to the active Pd(0) species, starting with a Pd(0) source can sometimes reduce the initial concentration of Pd(II).
-
Control reaction temperature: Higher temperatures can sometimes favor homocoupling.
-
Use high-quality boronic acids: Impurities in the boronic acid can sometimes promote side reactions.
Q4: What are the key factors to control for selective mono-coupling at the iodine position?
A4: To achieve selective mono-coupling at the C-I bond:
-
Stoichiometry: Use a controlled amount of the boronic acid (typically 1.0 to 1.2 equivalents) to favor mono-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent the slower reaction at the C-Br bond from occurring. Use the mildest temperature that allows for a reasonable reaction rate at the C-I position.
-
Choice of Catalyst and Ligand: The ligand on the palladium catalyst can influence selectivity. Bulky and electron-rich phosphine ligands can sometimes enhance the rate of the desired coupling and suppress side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Inactive catalyst | - Ensure proper degassing to prevent catalyst oxidation.- Use a fresh batch of palladium catalyst.- Consider a different palladium precatalyst or ligand. |
| Ineffective base | - Use a freshly opened or properly stored base.- Ensure the base is sufficiently soluble in the reaction medium.- Try a different base (e.g., K₃PO₄, Cs₂CO₃). | |
| Poor quality boronic acid | - Use a fresh, high-purity boronic acid or a more stable derivative like a pinacol ester. | |
| Significant formation of homocoupling product (biaryl from boronic acid) | Presence of oxygen | - Improve degassing procedure of the solvent and reaction vessel.- Maintain a strict inert atmosphere throughout the reaction. |
| Inappropriate catalyst activation | - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). | |
| Formation of hydrodehalogenated side products | Hydride source in the reaction | - If using an alkoxide base, switch to a non-hydridic base like K₂CO₃ or K₃PO₄.- Certain solvents (e.g., alcohols) can act as hydride donors at elevated temperatures; consider an aprotic solvent. |
| High reaction temperature or prolonged reaction time | - Lower the reaction temperature and monitor the reaction to avoid extended heating after completion. | |
| Lack of selectivity (formation of di-substituted product) | Excess boronic acid | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the boronic acid. |
| High temperature or long reaction time | - Lower the reaction temperature to favor the more reactive C-I bond cleavage.- Monitor the reaction closely and quench it upon consumption of the starting material. | |
| Catalyst system | - Experiment with different palladium catalysts and ligands that may offer higher selectivity. |
Experimental Protocols
Representative Protocol for Selective Mono-Suzuki Coupling at the C-I Position:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different arylboronic acids to maximize the yield of the desired mono-coupled product and minimize side reactions.
Visualizing Reaction Pathways
To better understand the Suzuki coupling process and the potential for side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified pathways for common side reactions in Suzuki coupling.
References
catalyst selection for Buchwald-Hartwig amination of hindered amines with 5-Bromo-2-iodobenzotrifluoride
Topic: Catalyst Selection and Troubleshooting for the Amination of Hindered Amines with 5-Bromo-2-iodobenzotrifluoride.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the palladium-catalyzed Buchwald-Hartwig amination of hindered amines with the dual-halogenated substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound will react preferentially in a Buchwald-Hartwig amination?
A1: The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[1] Consequently, the oxidative addition to the palladium(0) catalyst, which is often the rate-determining step, occurs much more readily at the C-I bond.[1][2] Therefore, you should expect high selectivity for amination at the 2-position (the site of the iodine atom).[3]
Q2: Why is this reaction considered challenging?
A2: This specific transformation presents two primary challenges:
-
Steric Hindrance: Coupling a hindered amine with an ortho-substituted aryl halide creates significant steric congestion around the reaction center. This can slow down key steps in the catalytic cycle.[4][5]
-
Substrate Reactivity: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which can influence the electronic properties of the aryl halide and its reactivity in the catalytic cycle.
Q3: What general class of ligands is most effective for coupling hindered substrates?
A3: Sterically hindered, electron-rich biarylphosphine ligands are the state-of-the-art for coupling hindered substrates.[6][7] Ligands such as RuPhos, BrettPhos, and tBuBrettPhos have been specifically designed to promote reactions with sterically demanding partners by facilitating both the oxidative addition and reductive elimination steps.[6][8][9]
Q4: Can I use a generic palladium source like Pd(OAc)₂ or should I use a pre-catalyst?
A4: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, palladium pre-catalysts are often more reliable and efficient for challenging transformations.[7][10] Pre-catalysts provide a well-defined, air-stable source of the active Pd(0) catalyst, leading to more reproducible results and avoiding issues related to the in-situ reduction of Pd(II) to Pd(0).[7][11]
Troubleshooting Guide
Problem: Low to No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed.[7] Consider using a palladium pre-catalyst for more reliable activation.[10] |
| Inappropriate Ligand | The combination of a hindered amine and a hindered aryl halide requires a bulky ligand. For such challenging couplings, ligands like BrettPhos or RuPhos are recommended.[4][6] |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[7] If your amine is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.[7] Ensure the base is fresh and anhydrous. |
| Solvent Issues | The solvent must solubilize all components. Aprotic, non-polar solvents like toluene, dioxane, or THF are standard.[7] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[11] |
| Low Reaction Temperature | Challenging couplings often require elevated temperatures, typically in the range of 80-110 °C, to overcome activation barriers.[7] |
Problem: Significant Hydrodehalogenation Side Product
| Possible Cause | Suggested Solution |
| Water in the Reaction | Traces of water can lead to the formation of palladium hydride species, which cause hydrodehalogenation. Ensure all reagents and solvents are anhydrous. |
| β-Hydride Elimination | If the hindered amine contains a β-hydrogen, a side reaction can occur where the amide intermediate undergoes β-hydride elimination.[12] Using a more sterically hindered ligand can sometimes suppress this pathway by favoring the desired reductive elimination.[4] |
| Base Choice | In some cases, the choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., switching from NaOtBu to LHMDS) may be beneficial. |
Problem: Formation of Side Products (e.g., Diaryl-amination)
| Possible Cause | Suggested Solution |
| Reaction Conditions Too Harsh | If the reaction is run for too long or at too high a temperature after the initial selective C-I amination, a second, slower amination at the C-Br bond may occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Ligand/Palladium Ratio | An incorrect ligand-to-palladium ratio can lead to less selective or less active catalyst species. A ratio of 1:1 to 2:1 (Ligand:Pd) is typical, especially when not using a pre-catalyst. |
Recommended Catalyst Systems and Conditions
The following table summarizes recommended starting conditions for the amination of a hindered secondary amine with this compound. Optimization will likely be necessary.
| Parameter | Recommendation | Rationale & Notes |
| Palladium Source | G3 or G4 Pre-catalyst (e.g., RuPhos-Pd-G3) | Provides a reliable source of active Pd(0) and is well-suited for hindered substrates.[6] (2-5 mol%) |
| Ligand | RuPhos, BrettPhos, tBuBrettPhos | These bulky biarylphosphine ligands are designed to accelerate C-N coupling with sterically demanding partners.[6][8][9] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex.[7] (1.4 - 2.0 equiv) |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. These are standard solvents that perform well in a wide range of Buchwald-Hartwig reactions.[7][13] |
| Temperature | 90 - 110 °C | Higher temperatures are often necessary to overcome the steric hindrance.[7] |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[7] |
Visual Guides and Protocols
Catalyst Selection Workflow
Caption: Decision workflow for selecting initial reaction conditions.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Protocol
Note: This is a general procedure and should be adapted based on the specific hindered amine used. All operations should be performed under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques).
Materials:
-
This compound (1.0 equiv)
-
Hindered amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos-Pd-G3, 0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 - 0.2 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the this compound, the palladium pre-catalyst, and the sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. Begin stirring the mixture.
-
Amine Addition: Add the hindered amine (liquid or dissolved in a small amount of anhydrous toluene) to the reaction mixture via syringe.
-
Degassing (Optional but Recommended): Subject the final reaction mixture to a brief cycle of vacuum-backfill with argon to remove any oxygen introduced during the additions.
-
Reaction: Heat the sealed flask in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed reactions involving 5-Bromo-2-iodobenzotrifluoride
Welcome to the technical support center for 5-Bromo-2-iodobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for reactions involving this versatile reagent.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1] This allows for selective functionalization at the 2-position (iodine) through various cross-coupling reactions, while leaving the bromine atom at the 5-position available for subsequent transformations.
General Troubleshooting Workflow
When a reaction involving this compound fails or provides a low yield, a systematic approach to troubleshooting is essential. The following workflow can help diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the order of reactivity for the halogens on this compound? A1: The reactivity order for cleavage of the carbon-halogen bond is C-I > C-Br.[1] The carbon-iodine bond is weaker, making iodide a better leaving group. This allows for selective reactions at the iodine-bearing position under appropriate conditions.
Q2: I'm observing significant hydrodehalogenation (loss of iodine or bromine). What causes this and how can I prevent it? A2: Hydrodehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as impurities in solvents or certain reagents. To minimize this, ensure all solvents are anhydrous and high-purity.[2] In some cases, the choice of base or catalyst ligand can also influence this side reaction. For instance, in Suzuki couplings, N-protection of indole substrates can prevent reductive debromination.[2]
Q3: How should I store this compound? A3: It is recommended to store the compound in a refrigerated, tightly sealed container.[3]
Q4: My reaction is not selective and I'm getting a mixture of products from reaction at both the C-I and C-Br positions. How can I improve selectivity? A4: To enhance selectivity for the more reactive C-I bond, milder reaction conditions are often effective. This can include using lower temperatures, choosing a catalyst system known for high selectivity, and carefully controlling reaction times. The inherent difference in reactivity between C-I and C-Br bonds can be exploited to favor mono-functionalization.[4]
Troubleshooting Specific Reactions
Suzuki Coupling
Q: My Suzuki coupling reaction with this compound is failing or giving low yields. What are the likely causes? A: Failure in Suzuki couplings often relates to the catalyst system, base, or solvent.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[5] Inadequate degassing of solvents and reagents can lead to catalyst decomposition, often observed as the formation of palladium black.[5] Using robust pre-catalysts like XPhos Pd G3 or ensuring a thoroughly inert atmosphere can help.[6]
-
Inappropriate Base: The base is crucial for activating the boronic acid.[5] The chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) must have sufficient solubility and strength for the specific solvent system. For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[7]
-
Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation), especially if not stored properly under dry conditions.[2][8] Using fresh, high-quality boronic acid is critical.
-
Solvent Choice: Solvents must be rigorously degassed. While common solvents include dioxane, THF, and DMF, some, like nitriles (e.g., acetonitrile), can coordinate to the metal and inhibit catalysis.[6]
| Parameter | Recommendation | Common Issues |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald pre-catalysts (e.g., XPhos, SPhos) | Catalyst deactivation (palladium black), insufficient activity for hindered substrates.[5][6][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Poor solubility, insufficient basicity, hydrolysis of ester groups.[7][8] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF, Toluene | Oxygen contamination, presence of hydride impurities, catalyst poisoning (e.g., acetonitrile).[5][6][8] |
| Temperature | 80-110 °C | Too low: slow/no reaction. Too high: catalyst decomposition, side reactions. |
Sonogashira Coupling
Q: My Sonogashira coupling is sluggish and produces significant homocoupling of the alkyne (Glaser coupling). How can I optimize this reaction? A: Optimizing a Sonogashira reaction involves balancing the palladium and copper catalytic cycles.
-
Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) salt (e.g., CuI) as a co-catalyst.[4][9] The absence or poor quality of the copper source can stall the reaction. However, excess copper can promote the undesirable homocoupling of the terminal alkyne.
-
Copper-Free Conditions: To avoid Glaser coupling, copper-free Sonogashira protocols have been developed. These often require specific ligands and bases to facilitate the catalytic cycle.[10]
-
Base and Solvent: An amine base (e.g., Et₃N, DIPEA) is typically used, often serving as both the base and part of the solvent system. The base must be strong enough to deprotonate the alkyne.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is crucial to prevent catalyst oxidation and alkyne homocoupling.
Stille Coupling
Q: My Stille coupling is not proceeding. What are the key parameters to check? A: The Stille coupling is robust but requires attention to specific details.
-
Organostannane Reagent: Ensure the organotin reagent is pure and used in the correct stoichiometry (often a slight excess). These reagents can be toxic and difficult to remove, so careful handling and purification are necessary.[11]
-
Additives: The addition of lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step, which is often rate-limiting.[11][12]
-
Purification: Tin byproducts (e.g., Bu₃SnBr) can be challenging to remove. Workup procedures often involve washing with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin salts or using specific flash chromatography techniques.[11]
Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination and observing no product formation. What should I troubleshoot? A: This reaction is highly dependent on the ligand, base, and reaction conditions.
-
Catalyst/Ligand System: This is the most critical factor. Sterically hindered and electron-rich phosphine ligands (e.g., BINAP, DPPF, or modern Buchwald ligands) are generally required to promote reductive elimination and prevent side reactions.[13][14] The choice of ligand depends on the specific amine and aryl halide.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is very common and effective, but it is incompatible with some functional groups like esters.[15] Other bases like LHMDS or K₃PO₄ can be used in those cases.
-
Reaction Temperature: While some modern catalyst systems work at room temperature, many require heating. However, excessive temperatures can lead to catalyst decomposition.
Grignard Reagent Formation
Q: I am unable to form a Grignard reagent from this compound. What is the issue? A: Direct formation of a Grignard reagent can be difficult. A more reliable method is often halogen-metal exchange. However, if direct formation is attempted, the following are critical:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[16] All glassware must be flame-dried, solvents must be anhydrous, and the reaction must be run under a strict inert atmosphere (e.g., argon or nitrogen).[16][17]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[18][19] This layer must be removed to initiate the reaction. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings.[17][18]
-
Side Reactions: The primary side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a homocoupled dimer.[16][18] This can be minimized by the slow, controlled addition of the halide to the magnesium turnings to keep its concentration low.[16][18]
Key Experimental Protocol: Selective Suzuki Coupling
This protocol provides a starting point for the selective Suzuki coupling at the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.[2]
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[20]
References
- 1. Question What is the correct order of reactivity for reactions involving.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions for 5-Bromo-2-iodobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions of 5-Bromo-2-iodobenzotrifluoride. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of selective functionalization of this substrate.
Principle of Selectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br >> Cl. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst. This allows for selective reaction at the 2-position (iodine) of this compound while leaving the 5-position (bromine) intact for subsequent transformations.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, focusing on selective functionalization at the C-I bond.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a reliable pre-catalyst. Consider using advanced ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) which are known to activate even less reactive C-Br and C-Cl bonds, and thus are highly effective for C-I bonds.[1][2] |
| Insufficient Degassing | Oxygen can deactivate the catalyst. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1] |
| Poor Reagent Quality | Use high-purity, anhydrous solvents and reagents. Boronic acids can degrade over time; use a fresh or recently purchased batch. |
| Suboptimal Temperature | The reaction may require higher temperatures to proceed. Incrementally increase the temperature (e.g., from 80 °C to 100 °C). Microwave heating can also be effective for accelerating the reaction.[3] |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Recommended Solution |
| Homocoupling of Coupling Partner | This is common with boronic acids (Suzuki), organostannanes (Stille), and terminal alkynes (Sonogashira). It is often promoted by the presence of oxygen or high catalyst loadings. | Ensure rigorous degassing.[1] Reduce the catalyst loading (e.g., from 5 mol% to 2 mol%). For Sonogashira, reducing the amount of copper(I) co-catalyst can minimize alkyne homocoupling (Glaser coupling).[4] |
| Protodehalogenation (loss of Iodine) | The C-I bond is reductively cleaved and replaced by a hydrogen atom. This can be caused by hydride impurities in solvents or certain bases. | Use high-purity, anhydrous solvents. Avoid bases that can act as hydride donors. |
| Reaction at the C-Br Bond | While less likely, forcing conditions (high temperature, long reaction times, highly active catalyst systems) can lead to some reactivity at the C-Br bond. | Use milder reaction conditions (lower temperature, shorter reaction time). Screen for a catalyst/ligand system with lower reactivity. |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my application?
A: The choice depends on the desired functional group to be introduced:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of commercially available aryl, heteroaryl, and vinyl boronic acids or esters. It is known for its mild conditions and low toxicity of byproducts.[5][6]
-
Stille Coupling: Also for C-C bond formation, it offers excellent functional group tolerance. However, the organotin reagents are toxic and byproducts can be difficult to remove.
-
Sonogashira Coupling: Specifically for forming C-C bonds with terminal alkynes, creating arylalkyne structures.
Q2: How do I ensure the reaction is selective for the 2-iodo position?
A: The inherent higher reactivity of the C-I bond is the primary driver of selectivity.[4] To maximize this, use the mildest possible conditions that still afford a reasonable reaction rate. Avoid prolonged heating and highly reactive "super-catalysts" designed for aryl chlorides unless necessary. A temperature screen is often a good starting point.
Q3: What are the best general starting conditions for a Suzuki coupling with this substrate?
A: A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O).
-
Temperature: 80-90 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?
A: Yes, copper-free Sonogashira protocols have been developed and can be advantageous in minimizing alkyne homocoupling and simplifying purification. These often require specific ligands and may need slightly higher temperatures.
Quantitative Data Presentation
The following tables summarize typical starting conditions for selective cross-coupling at an aryl iodide in the presence of an aryl bromide. These are representative conditions and may require optimization for this compound.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%) | Pd(PPh₃)₄ is a common starting point. Dppf-based catalysts can offer higher stability. |
| Ligand | (if using a pre-catalyst like Pd₂(dba)₃) | Buchwald ligands (e.g., SPhos) are excellent but may be overly reactive if selectivity is an issue. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Cs₂CO₃ is often very effective but more expensive. K₃PO₄ is a strong base suitable for less reactive partners. |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O, DMF | The choice of solvent can affect solubility and reaction rate. |
| Temperature | 80 - 100 °C | Start at the lower end to maximize selectivity. |
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Parameter | Condition | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and reliable catalyst for this reaction. |
| Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira mechanism. |
| Base | Et₃N, DIPEA (2-3 equiv.) | An amine base is required to neutralize the HX byproduct. |
| Solvent | THF, DMF | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed at or slightly above room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by a water and brine wash.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Standard workflow for a cross-coupling experiment.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. 2-Bromo-5-fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 2. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 6. 5-BROMO-2-IODOTOLUENE CAS#: 116632-39-4 [amp.chemicalbook.com]
Technical Support Center: Removal of Palladium Catalyst from 5-Bromo-2-iodobenzotrifluoride Reaction Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reaction mixtures involving 5-Bromo-2-iodobenzotrifluoride. Palladium catalysts are instrumental in a variety of cross-coupling reactions; however, their removal is critical, especially in pharmaceutical applications where stringent limits on metal impurities are required.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts and provides actionable solutions.
Question 1: I have filtered my reaction mixture through Celite, but I still detect significant palladium contamination in my product. What could be the reason?
Answer:
This is a common issue and can arise from several factors:
-
Soluble Palladium Species: Standard filtration through Celite is primarily effective for removing heterogeneous (insoluble) palladium, such as palladium on carbon (Pd/C) or palladium black.[1][2] If your reaction uses a homogeneous (soluble) palladium catalyst, it will pass through the Celite pad.
-
Colloidal Palladium: In some cases, palladium can form fine colloidal particles that are small enough to pass through a standard Celite bed.
-
Ineffective Filtration Technique: An improperly packed or too thin Celite bed may not effectively trap all insoluble palladium particles.[2]
Solutions:
-
Identify the Palladium Species: Determine if your catalyst is homogeneous or heterogeneous. For soluble catalysts, you will need to use alternative methods like scavengers, chromatography, or precipitation.[2]
-
Improve Filtration Technique:
-
Address Colloidal Palladium:
-
Try adding a small amount of activated carbon to the solution before filtration to adsorb the colloidal palladium.
-
Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), in conjunction with the Celite bed.[2]
-
Question 2: My palladium scavenger is not reducing the palladium levels to the desired limit. What should I do?
Answer:
The efficiency of palladium scavengers can be influenced by several experimental parameters.
-
Incorrect Scavenger Selection: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for a wide range of palladium species.[3]
-
Insufficient Scavenger Amount or Reaction Time: The amount of scavenger and the contact time are crucial for effective removal.
-
Solvent Incompatibility: The chosen scavenger may not be effective in the solvent system of your reaction mixture.[2]
-
Steric Hindrance: The palladium catalyst may be a sterically hindered complex that is difficult for the scavenger to access.
Solutions:
-
Optimize Scavenger Choice: If the nature of your palladium species is known, select a scavenger with high affinity for it. If not, consider screening a small panel of different scavengers (e.g., thiol-based, thiourea-based, or triazine-based) to find the most effective one.[2][3]
-
Increase Scavenger Equivalents and Time: Incrementally increase the amount of scavenger and the stirring time. Monitor the palladium levels at different time points to determine the optimal conditions.
-
Solvent Considerations: If possible, perform a solvent swap to a solvent that is known to be compatible with your chosen scavenger. Common solvents for scavenging include THF, DCM, toluene, and acetonitrile.[3]
-
Consider Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve the scavenging efficiency, but be mindful of the thermal stability of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: For heterogeneous catalysts.[1]
-
Adsorption: Using solid-supported scavengers, activated carbon, or silica gel.[4][5]
-
Chromatography: Column chromatography can be effective but may not be sufficient on its own.[6]
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can sometimes be used.[1]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[1]
Q2: How do I choose the best palladium removal method for my reaction?
A2: The choice of method depends on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts can often be removed by simple filtration. Homogeneous catalysts require methods like scavenging or chromatography.[2]
-
Desired Purity Level: For pharmaceutical applications with very low palladium limits (<10 ppm), a combination of methods, such as chromatography followed by scavenging, is often necessary.[6][7]
-
Scale of the Reaction: For large-scale reactions, the cost and scalability of the method are important considerations. Activated carbon can be a more cost-effective option than specialized scavengers.[4][5]
-
Nature of the Product: The stability and solubility of your product will dictate the compatible solvents and conditions for palladium removal.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials, often solid-supported, that contain functional groups with a high affinity for palladium.[8] These functional groups, such as thiols or thioureas, act as ligands that chelate the palladium, effectively trapping it.[3] The solid support allows for the easy removal of the scavenger-palladium complex by filtration.[8]
Q4: What are the acceptable limits for residual palladium in pharmaceutical compounds?
A4: The acceptable limits for palladium in active pharmaceutical ingredients (APIs) are set by regulatory bodies like the International Council for Harmonisation (ICH). The specific limit depends on the daily dose of the drug. For compounds intended for biological screening, a maximum level of 100 ppm is often suggested.[6][7]
Data on Palladium Removal Efficiency
The efficiency of palladium removal is highly dependent on the specific reaction conditions, the catalyst used, and the chosen removal method. The following table provides some illustrative data from published studies.
| Reaction Type | Initial Pd Level (ppm) | Purification Method | Final Pd Level (ppm) | Reference(s) |
| Suzuki-Miyaura | ~5000 | Aqueous workup | ~5000 | [6][7] |
| Suzuki-Miyaura | ~5000 | Column chromatography | Can still be significant | [6][7] |
| Suzuki-Miyaura | Not specified | Column chromatography followed by scavenging resin | < 50 | [6] |
| Suzuki-Miyaura | 33,000 | MP-TMT scavenger (5 equivalents, overnight) | < 200 | [8] |
| Suzuki-Miyaura | 500-800 | MP-TMT scavenger | < 10 | [8] |
| α-Arylation | 600 | Silica cartridges with SPM32 scavenger | 15 | [4] |
| Buchwald-Hartwig | 330 | MP-TMT scavenger in DMF | 7-30 | [4] |
| Suzuki Coupling | 2239 | TMT and activated charcoal | 20 | [4] |
| Buchwald-Hartwig | 300 | Activated charcoal followed by crystallization | < 1 | [4] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite
This protocol is suitable for the removal of insoluble palladium catalysts like Pd/C.
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite pad with the reaction solvent.[2]
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Slowly pour the diluted mixture onto the Celite pad.
-
Apply a gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite Pad:
-
Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
-
Collect the Filtrate:
-
The filtrate contains your product, now free of the heterogeneous palladium catalyst.
-
Protocol 2: Batch Scavenging of Soluble Palladium with a Solid-Supported Scavenger
This protocol provides a general procedure for using a solid-supported scavenger to remove soluble palladium species.
-
Reaction Work-up:
-
After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble byproducts.
-
-
Solvent Selection:
-
Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, toluene).[3]
-
-
Scavenger Addition:
-
Add the selected scavenger to the solution of your crude product. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 5-10 equivalents relative to the palladium content).[8]
-
-
Stirring:
-
Stir the mixture at room temperature. The required time can range from a few hours to overnight. Gentle heating may improve efficiency but should be used with caution.[8]
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates, which now contain the purified product.
-
Visualizations
Caption: Decision tree for selecting a palladium removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
common impurities in commercial 5-Bromo-2-iodobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Bromo-2-iodobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound typically has a purity of 97% or higher. Potential impurities are generally related to the synthetic route, which is understood to be a Sandmeyer reaction starting from 4-Bromo-2-(trifluoromethyl)aniline. The most common impurities can be categorized as follows:
-
Starting Material: Residual, unreacted 4-Bromo-2-(trifluoromethyl)aniline.
-
Intermediates: Incompletely reacted diazonium salt intermediates.
-
Isomeric Impurities: Positional isomers such as 4-Bromo-2-iodo-1-(trifluoromethyl)benzene or other isomers formed during the synthesis.
-
Byproducts of the Sandmeyer Reaction:
-
Hydro-deamination product: 4-Bromo-2-(trifluoromethyl)benzene, where the diazonium group is replaced by a hydrogen atom.
-
Phenolic byproduct: 4-Bromo-2-(trifluoromethyl)phenol, resulting from the reaction of the diazonium salt with water.
-
Other Halogenated Species: Impurities from side reactions, such as compounds with different halogen substitutions.
-
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact reaction outcomes. For instance, unreacted starting material (4-Bromo-2-(trifluoromethyl)aniline) can interfere with reactions targeting the iodo or bromo groups. Phenolic byproducts may affect reactions sensitive to acidic protons. It is crucial to verify the purity of the starting material if you encounter unexpected results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Reaction Yields | The presence of variable amounts of non-reactive or interfering impurities in different batches of the starting material. | Analyze the purity of each batch of this compound using GC-MS or NMR before use. Consider purifying the material if significant batch-to-batch variation is observed. |
| Side Product Formation | An impurity in the this compound is participating in the reaction. For example, the hydro-deamination byproduct may lead to unexpected derivatives. | Identify the structure of the side product using techniques like LC-MS or GC-MS. Compare the mass and fragmentation pattern with the potential impurities listed in the FAQs. |
| Difficulty in Product Purification | The presence of impurities with similar physical properties (e.g., boiling point, polarity) to the desired product. | Employ high-resolution purification techniques such as preparative HPLC or column chromatography with a carefully selected solvent system. |
Data Presentation: Typical Impurity Profile
While exact impurity levels vary by manufacturer and batch, the following table summarizes the likely impurities and their typical specification limits in high-purity commercial this compound.
| Impurity | Chemical Structure | Typical Specification Limit (%) | Potential Impact on Experiments |
| 4-Bromo-2-(trifluoromethyl)aniline | ≤ 0.5 | Can participate in side reactions, particularly those involving amines. | |
| 4-Bromo-2-(trifluoromethyl)benzene | ≤ 1.0 | Generally less reactive, but can affect stoichiometry and yield calculations. | |
| 4-Bromo-2-(trifluoromethyl)phenol | ≤ 0.5 | Can act as a nucleophile or proton source, interfering with base-sensitive reactions. | |
| Isomeric Impurities | e.g., | ≤ 1.0 | May lead to a mixture of isomeric products, complicating purification and characterization. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol outlines a general method for the analysis of this compound and its potential impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze smaller peaks by comparing their mass spectra with a library of known compounds and the predicted fragmentation patterns of the potential impurities.
Visualizations
stability and storage conditions for 5-Bromo-2-iodobenzotrifluoride
This technical support guide is designed for researchers, scientists, and drug development professionals using 5-Bromo-2-iodobenzotrifluoride in their experiments. It provides essential information on stability, storage, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under controlled conditions. The compound should be kept in a tightly sealed container and stored in a refrigerated, dry, cool, and well-ventilated area.[1] It is also advisable to protect it from direct light, as halogenated aromatic compounds can be light-sensitive.
Q2: What materials are incompatible with this compound?
A2: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the known hazardous decomposition products of this compound?
A3: Upon thermal decomposition, this compound may release hazardous substances such as carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen iodide, and hydrogen fluoride.
Q4: Is this compound stable under normal laboratory conditions?
A4: this compound is generally stable under recommended storage conditions. However, prolonged exposure to ambient light, high temperatures, or humidity can lead to degradation. For use in solution, it is recommended to prepare fresh solutions and use them promptly.
Q5: What are the potential signs of degradation of this compound?
A5: Degradation of this compound may be indicated by a change in color (e.g., development of a yellowish or brownish tint), a change in physical form, or the appearance of additional peaks in analytical chromatograms (e.g., HPLC or GC).
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause 1: Degradation of the starting material.
-
Solution: Verify the purity of your this compound using an appropriate analytical method such as HPLC, GC-MS, or qNMR before use. Ensure it has been stored correctly. If degradation is suspected, it is recommended to use a fresh batch of the compound.
-
-
Possible Cause 2: Reaction with atmospheric moisture or oxygen.
-
Solution: For sensitive reactions, such as cross-coupling reactions, it is advisable to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Incompatibility with reaction conditions.
-
Solution: Avoid strongly basic or acidic conditions if they are not essential for the desired transformation, as they may promote side reactions or degradation. If such conditions are necessary, consider lowering the reaction temperature or reaction time.
-
Issue 2: Poor solubility in a chosen solvent.
-
Possible Cause: Inappropriate solvent selection.
-
Solution: this compound is a nonpolar molecule. It is expected to have good solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, and ethyl acetate. For reactions requiring polar aprotic solvents, consider dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If solubility remains an issue, gentle warming or sonication may aid dissolution. Always check for any potential solvent-induced degradation.
-
Issue 3: Difficulty in purifying the product from a reaction mixture containing this compound.
-
Possible Cause: Co-elution with impurities or starting material.
-
Solution: Optimize your purification method. For column chromatography, a careful selection of the eluent system is crucial. A gradient elution might be necessary to achieve good separation. If co-elution is persistent, consider alternative purification techniques such as preparative HPLC or crystallization.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation. |
| Atmosphere | Tightly sealed container | To prevent reaction with atmospheric moisture and oxygen. |
| Light | Protected from light (amber vial) | To prevent photolytic degradation. |
| Humidity | Dry environment | To avoid hydrolysis. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To prevent chemical reactions and degradation. |
Note: The shelf life of this compound is not well-documented in publicly available literature. It is recommended to assess the purity of the compound if it has been stored for an extended period, even under recommended conditions.
Experimental Protocols
The following are representative protocols for assessing the purity and stability of this compound. These are intended as starting points and may require optimization for specific instrumentation and laboratory conditions.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of this compound and to monitor its stability over time.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
-
Start with 60% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in acetonitrile to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acidic Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 1 M HCl. Heat the solution at 60 °C for 24 hours.
-
Basic Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 1 M NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in acetonitrile and add an excess of 30% hydrogen peroxide. Stir the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, analyze the samples by the HPLC method described in Protocol 1 to observe any degradation and the formation of new peaks.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-iodobenzotrifluoride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-2-iodobenzotrifluoride and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound derivatives.
Issue 1: Low or No Conversion in Suzuki Coupling Reactions
Question: We are experiencing low to no conversion in our Suzuki coupling reaction with a this compound derivative. What are the potential causes and how can we troubleshoot this?
Answer:
Low or no conversion in Suzuki coupling reactions involving electron-deficient aryl halides like this compound derivatives can stem from several factors. Here is a systematic troubleshooting guide:
Potential Causes & Solutions:
-
Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical for success. Standard catalysts may not be optimal for this substrate.
-
Recommendation: For electron-deficient aryl bromides, consider more robust catalyst systems. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective.[1]
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step.
-
Recommendation: The choice of base can be empirical.[2] If you are using a standard base like K₂CO₃, consider screening other bases such as Cs₂CO₃ or K₃PO₄. The solubility of the base can also be a factor.
-
-
Poor Solubility of Reactants: The reaction components may not be fully dissolved in the chosen solvent system.
-
Recommendation: Switching to a different solvent, such as DMF, or using a co-solvent to improve solubility can be beneficial.[2]
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
-
Oxygen Sensitivity: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.
-
Recommendation: Ensure the reaction vessel is properly purged with an inert gas (nitrogen or argon) and that all solvents are thoroughly degassed.[1]
-
Issue 2: Side Reactions in Grignard Reagent Formation
Question: We are observing significant side product formation and low yields when preparing the Grignard reagent from this compound. How can we minimize these issues?
Answer:
Grignard reagent formation with dihalogenated aromatic compounds requires careful control of reaction conditions to ensure selective metal-halogen exchange and minimize side reactions.
Potential Causes & Solutions:
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reaction.[3]
-
Magnesium Surface Passivation: The surface of magnesium turnings can have a passivating layer of magnesium oxide, which prevents the reaction.[3]
-
Wurtz-type Homocoupling: This is a major side reaction where the Grignard reagent reacts with the starting aryl halide.
-
Recommendation: Control the addition rate of the aryl halide to the magnesium suspension. A slow addition rate can help to minimize the concentration of the aryl halide in the presence of the formed Grignard reagent.
-
-
Reaction Temperature: Higher temperatures can promote side reactions.
-
Recommendation: Initiate the reaction gently, and once started, maintain a controlled temperature. For sensitive substrates, conducting the reaction at a lower temperature may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for metal-halogen exchange?
A1: The iodine atom is significantly more reactive than the bromine atom towards metal-halogen exchange with organolithium reagents. This selectivity allows for the formation of the 2-lithio-5-bromobenzotrifluoride intermediate. The reaction is typically very fast and should be conducted at low temperatures (e.g., -78°C to -100°C) in a suitable solvent like THF to minimize side reactions.[5]
Q2: What are the common challenges in scaling up Buchwald-Hartwig amination reactions with this compound derivatives?
A2: Common scale-up challenges for Buchwald-Hartwig amination include:
-
Catalyst Loading: Optimizing the catalyst loading is crucial for cost-effectiveness on a larger scale. While lab-scale reactions might use 1-5 mol%, this may need to be reduced for industrial production.
-
Ligand Selection: The choice of ligand is critical for reaction efficiency. Ligands like XPhos and Xantphos are commonly investigated for such reactions.[6]
-
Reaction Concentration and Temperature: These parameters need to be carefully optimized to ensure efficient heat transfer and to maintain a safe reaction profile on a larger scale.[6][7]
-
Base Equivalents: The amount of base used can affect the reaction rate and yield, and needs to be optimized for scale-up.[6]
Q3: How can I purify this compound and its derivatives on a large scale?
A3: Large-scale purification of halogenated intermediates often relies on:
-
Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective method for purification.[7]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is a common and effective purification technique for achieving high purity on a large scale.
-
Chromatography: While often used in the lab, column chromatography can be adapted for larger scales (e.g., using medium pressure liquid chromatography - MPLC) but may be less cost-effective than distillation or crystallization for industrial production.
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Parameter | Range Investigated | Optimal Condition (Example) |
| Ligand | XPhos, Xantphos | XPhos |
| Temperature | 80 - 100 °C | 90 °C |
| Catalyst Loading | 1 - 5 mol% | 2 mol% |
| Base Equivalents | 1.2 - 2.0 eq. | 1.5 eq. |
| Concentration | 0.1 - 0.4 M | 0.2 M |
This table presents a hypothetical optimization based on typical ranges investigated for Buchwald-Hartwig aminations. Actual optimal conditions will vary depending on the specific substrates.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Grignard Reagent Formation
-
Place magnesium turnings (1.2-1.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small amount of anhydrous THF or diethyl ether and a crystal of iodine to activate the magnesium.
-
Prepare a solution of the this compound derivative (1.0 eq.) in the anhydrous solvent.
-
Add a small portion of the aryl halide solution to the magnesium suspension to initiate the reaction.
-
Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent is ready for use in the subsequent reaction.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Quality Control of 5-Bromo-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methodologies for the quality control of 5-Bromo-2-iodobenzotrifluoride, a crucial building block in pharmaceutical and agrochemical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the purity, identity, and stability of this compound, thereby guaranteeing the quality and safety of the final products. This document outlines and compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparative Performance of Analytical Methods
The choice of analytical method depends on the specific quality attribute being assessed. For impurity profiling and identification, GC-MS offers high sensitivity and specificity. For precise quantification of purity, HPLC is often the method of choice. NMR spectroscopy provides unequivocal structural confirmation. The following table summarizes the expected performance characteristics of these methods for the analysis of this compound.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Impurity profiling, identification of volatile and semi-volatile impurities | Purity assay, quantification of non-volatile impurities | Structural confirmation, identification, and quantification |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 (for quantitative NMR) |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% (for quantitative NMR) |
| Precision (% RSD) | < 5% | < 2% | < 3% (for quantitative NMR) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.5 µg/mL | ~0.5 mg/mL |
| Specificity | High (based on retention time and mass spectrum) | Moderate to High (based on retention time and UV spectrum) | Very High (based on unique chemical shifts and coupling constants) |
| Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To separate, identify, and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Reagents:
-
Dichloromethane (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to a final concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percent method, assuming a response factor of 1 for all components.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Objective: To determine the purity of this compound by quantifying the main component and any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (80:20 v/v). Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Standard: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to a final concentration of 0.5 mg/mL.
-
Sample: Prepare the sample in the same manner as the standard.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. The percentage purity is calculated using the formula: % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 20 mg of the this compound sample in 0.7 mL of CDCl₃ in an NMR tube.
-
NMR Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Typical parameters for ¹H NMR: 16 scans, relaxation delay of 1 second.
-
Typical parameters for ¹³C NMR: 1024 scans, relaxation delay of 2 seconds.
-
Typical parameters for ¹⁹F NMR: 64 scans, relaxation delay of 1 second.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound. Compare the obtained spectra with theoretical values or a reference spectrum if available.
A Comparative Guide to the LC-MS Analysis of 5-Bromo-2-iodobenzotrifluoride Reaction Products
For researchers engaged in the synthesis and development of novel chemical entities, the accurate analysis of reaction products is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction products derived from 5-Bromo-2-iodobenzotrifluoride, a versatile halogenated building block in medicinal and materials chemistry. We present a comparison with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by representative experimental data and detailed protocols.
Introduction to Analytical Strategies
This compound is a trifluoromethylated aromatic compound featuring two distinct halogen atoms, bromine and iodine. This substitution pattern allows for selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling to form carbon-carbon bonds and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The resulting products are often complex aromatic molecules whose purity and structure must be rigorously confirmed.
LC-MS stands out as a powerful analytical tool for this purpose due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities and thermal stabilities.[1][2] This guide will focus on a hypothetical Suzuki-Miyaura reaction of this compound with a generic boronic acid to illustrate the analytical workflow and comparative performance.
Comparative Analysis of Reaction Products
The following table summarizes the quantitative performance of LC-MS/MS, GC-MS, and NMR for the analysis of a hypothetical Suzuki coupling product of this compound. The data presented is representative of typical performance for the analysis of halogenated aromatic compounds.
| Parameter | LC-MS/MS | GC-MS | NMR (¹H and ¹⁹F) |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 5 ng/mL | 5 µg/mL |
| Linear Dynamic Range | 0.5 - 1000 ng/mL | 5 - 500 ng/mL | Not applicable for quantification without internal standards |
| Precision (RSD) | < 5% | < 10% | < 2% (for integration) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Not directly applicable |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 40 minutes | 5 - 15 minutes per nucleus |
| Sample Derivatization Required | No | Potentially for polar analytes | No |
| Structural Information | Molecular weight and fragmentation | Fragmentation pattern | Detailed connectivity and spatial arrangement |
Experimental Protocols
Representative Reaction: Suzuki-Miyaura Coupling
A mixture of this compound (1 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol) in a 3:1 mixture of dioxane and water (10 mL) is heated at 90 °C for 12 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then subjected to the analytical methods described below.
LC-MS/MS Analysis Protocol
-
Sample Preparation: The crude reaction product is dissolved in acetonitrile to a concentration of 1 mg/mL. This stock solution is then serially diluted with a 1:1 mixture of acetonitrile and water to prepare calibration standards and a sample for analysis at a concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, with precursor and product ions determined from initial full scan and product ion scan experiments of the target analyte.
-
GC-MS Analysis Protocol
-
Sample Preparation: The crude reaction product is dissolved in dichloromethane to a concentration of approximately 10 µg/mL.[4]
-
Chromatographic Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Inlet: Split/splitless injector at 280 °C, operated in splitless mode.
-
Oven Program: Initial temperature of 80 °C held for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Full scan mode from m/z 50 to 550.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the crude product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Parameters: Standard proton acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Spectroscopy:
Visualizing the Workflow and Relationships
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Comparative analytical workflow for reaction product analysis.
Conclusion
The analysis of reaction products from this compound benefits from a multi-faceted analytical approach. LC-MS/MS emerges as the superior technique for quantitative analysis, offering excellent sensitivity and precision, which is crucial for impurity profiling and pharmacokinetic studies.[1][2] GC-MS provides a robust alternative, particularly for volatile and thermally stable products, and offers valuable structural information through its characteristic fragmentation patterns. NMR spectroscopy, with its ability to probe the fluorine nucleus, remains indispensable for unambiguous structure elucidation and confirmation of the desired product's constitution.[5][6][7] The choice of the primary analytical technique will depend on the specific goals of the analysis, with LC-MS/MS being the method of choice for sensitive quantification and NMR being essential for definitive structural characterization.
References
- 1. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. rsc.org [rsc.org]
- 3. Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. biophysics.org [biophysics.org]
A Comparative Guide to the Reactivity of 5-Bromo-2-iodobenzotrifluoride and 5-chloro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Bromo-2-iodobenzotrifluoride and 5-chloro-2-iodobenzotrifluoride. These structurally similar halogenated benzotrifluorides are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Their utility stems from the presence of multiple, differentially reactive halogen atoms, which allows for selective, stepwise functionalization.
The primary difference between these two compounds lies in the halogen atom at the 5-position (bromine vs. chlorine). This distinction, while seemingly minor, significantly influences the reactivity of the C-X bond at this position, enabling different synthetic strategies. This guide presents a detailed analysis of their comparative reactivity, focusing on palladium-catalyzed cross-coupling reactions, supported by fundamental principles and a representative experimental protocol.
Introduction to Reactivity Principles
The reactivity of aryl halides in many common synthetic transformations, especially palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), is predominantly governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a low-valent metal catalyst, such as Palladium(0), is often the rate-determining step in the catalytic cycle.[1][2] The facility of this step is inversely related to the C-X bond dissociation energy.
Key Reactivity Trend: The bond strength for carbon-halogen bonds decreases down the group in the periodic table: C-Cl > C-Br > C-I.[3] Consequently, the order of reactivity in oxidative addition is the reverse: C-I > C-Br > C-Cl.[4][5][6]
Both this compound and 5-chloro-2-iodobenzotrifluoride possess a C-I bond, which is the most labile and therefore the most reactive site for cross-coupling. The key point of comparison is the reactivity of the second C-X bond (C-Br vs. C-Cl), which requires more forcing conditions to react. The C-Br bond in this compound is significantly weaker and thus more reactive than the C-Cl bond in 5-chloro-2-iodobenzotrifluoride.
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which generally increases the rate of oxidative addition for all aryl halides on the ring compared to non-fluorinated analogues.
Data Presentation
The following tables summarize key quantitative data for comparing the two compounds.
Table 1: Physicochemical Properties
| Property | This compound | 5-chloro-2-iodobenzotrifluoride |
| CAS Number | 364-12-5[7] | 23399-77-1[8] |
| Molecular Formula | C₇H₃BrF₃I[7] | C₇H₃ClF₃I[8] |
| Molecular Weight | 350.9 g/mol [7] | 306.45 g/mol [8] |
| Melting Point | 77-78 °C[7] | 29-31 °C[8] |
| Boiling Point | 238.6 °C at 760 mmHg[7] | 219.6 °C (Predicted)[8] |
Table 2: Average Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C-I | ~213[3] | Highest |
| C-Br | ~285[3] | Intermediate |
| C-Cl | ~327[3] | Lowest |
Table 3: Comparative Reactivity in a Sequential Suzuki-Miyaura Coupling (Illustrative)
This table presents expected outcomes for a sequential cross-coupling, demonstrating the selective reactivity.
| Stage | Reaction Conditions | Expected Major Product from this compound | Expected Major Product from 5-chloro-2-iodobenzotrifluoride |
| 1st Coupling | Pd(PPh₃)₄, Na₂CO₃, 1.1 eq. Arylboronic Acid, Toluene/H₂O, 80 °C | Mono-coupling at C-I position | Mono-coupling at C-I position |
| 2nd Coupling | PdCl₂(dppf), K₃PO₄, 1.2 eq. different Arylboronic Acid, Dioxane, 110 °C | Di-coupling at C-I and C-Br positions | Mono-coupling at C-I position (significant unreacted starting material from stage 1) |
| Forced 2nd Coupling | Buchwald Ligand (e.g., SPhos), Pd₂(dba)₃, Cs₂CO₃, 1.5 eq. different Arylboronic Acid, t-Amyl alcohol, 120 °C | - | Di-coupling at C-I and C-Cl positions |
Visualization of Reactivity Pathway
The following diagram illustrates the logical workflow for the sequential functionalization of the two compounds, highlighting the difference in the energy barrier for the second coupling step.
Caption: Sequential coupling workflow showing differential reactivity.
Experimental Protocols
The following is a representative protocol for a selective Suzuki-Miyaura cross-coupling reaction at the C-I position, which would be applicable to both substrates.
Objective: To perform a selective mono-arylation at the iodine position of this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply (for inert atmosphere)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in 5 mL of toluene. Stir the mixture at room temperature for 15 minutes. The in-situ formation of Pd(PPh₃)₄ is expected.
-
Reactant Addition: To the flask containing the catalyst, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq).
-
Solvent and Base Addition: Add K₂CO₃ (3.0 eq) to the flask, followed by a 4:1 mixture of Toluene:Water (volume adjusted to achieve a substrate concentration of ~0.1 M).
-
Reaction Execution: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material and the formation of a new, higher R_f product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-bromo-2-(4-methoxyphenyl)benzotrifluoride.
Note on Second Coupling: To functionalize the C-Br position, the purified product from the first step would be subjected to a second coupling reaction under more forcing conditions, typically requiring a stronger base (e.g., K₃PO₄ or Cs₂CO₃), a more electron-rich and bulky phosphine ligand (e.g., dppf or a Buchwald-type ligand), and higher temperatures (100-120 °C). For the chloro-analogue, even more specialized and active catalyst systems would be necessary to achieve the second coupling in a reasonable yield.[2][9]
Conclusion
Both this compound and 5-chloro-2-iodobenzotrifluoride are versatile intermediates that allow for selective functionalization due to the differential reactivity of their carbon-halogen bonds. The C-I bond is the primary site of reaction for both compounds under mild palladium-catalyzed cross-coupling conditions.
The key difference lies in the reactivity of the second halogen. This compound allows for a subsequent C-Br coupling under moderately forcing conditions, providing a reliable platform for synthesizing di-substituted benzotrifluorides. In contrast, the C-Cl bond in 5-chloro-2-iodobenzotrifluoride is substantially less reactive and requires significantly harsher conditions and more sophisticated catalyst systems for activation. This higher inertness can be advantageous if functionalization at the 5-position is to be avoided entirely, or if it is to be carried out as the final step in a multi-step sequence involving reactions that the C-Br bond might not tolerate. The choice between these two reagents should therefore be guided by the specific synthetic strategy and the desired final molecular architecture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. 5-CHLORO-2-IODOBENZOTRIFLUORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Validating the Structure of 5-Bromo-2-iodobenzotrifluoride: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 5-Bromo-2-iodobenzotrifluoride. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate analytical technique.
At a Glance: Comparing Structural Validation Methods
The table below summarizes the key structural insights provided by X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), atom connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Key Data Output | Electron density map, crystallographic information file (CIF) | Chemical shifts (δ), coupling constants (J), NOE correlations | Mass-to-charge ratio (m/z) |
| Primary Application | Absolute structure determination | Elucidation of molecular structure in solution | Determination of molecular formula and identification of fragments |
Definitive Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for unequivocal structure determination, providing a precise three-dimensional map of the atoms within a molecule. For this compound, this technique offers an unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the trifluoromethyl group.
A study reported by the Royal Society of Chemistry provides key crystallographic data for a compound identified as this compound.[1] The analysis confirms an orthorhombic crystal system with the space group Pbca.[1] The refinement of the structure converged to final R-values of R1 = 0.0215 and wR2 = 0.0542, indicating a high-quality structural solution.[1]
Experimental Protocol: X-ray Crystallography
A suitable single crystal of this compound is mounted on a goniometer. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD). The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Alternative Structural Validation by Spectroscopic Methods
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for confirming the structure in solution and providing complementary data. Commercial suppliers of this compound often provide comprehensive analytical data, including NMR, HPLC, and LC-MS, to validate their products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be particularly informative.
-
¹H NMR: Would show the number of distinct protons on the aromatic ring and their coupling patterns, confirming the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the carbon attached to the trifluoromethyl group.
-
¹⁹F NMR: Would show a characteristic signal for the CF₃ group, with coupling to any nearby protons.
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard 1D ¹H and ¹³C{¹H} experiments are performed. For more detailed structural information, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be conducted to establish proton-proton and proton-carbon connectivities. A ¹⁹F NMR spectrum would also be acquired to confirm the presence and chemical environment of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of bromine and iodine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum, providing strong evidence for their presence.
A dilute solution of this compound is introduced into the mass spectrometer. Depending on the ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI), the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.
Conclusion
The structural validation of this compound can be approached with a suite of powerful analytical techniques. Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information in the solid state. However, NMR spectroscopy and mass spectrometry serve as essential and highly informative complementary methods for confirming the molecular structure in solution, determining molecular weight, and verifying elemental composition. For researchers in drug development, a combination of these techniques provides the highest level of confidence in the structure of a target molecule.
References
Comparative Study of Catalysts for C-N Coupling with 5-Bromo-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of N-Aryl-5-bromo-2-(trifluoromethyl)anilines
The selective formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates. The substrate 5-Bromo-2-iodobenzotrifluoride presents a unique challenge and opportunity for selective functionalization due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive towards catalytic activation than the carbon-bromine (C-Br) bond, allowing for selective C-N coupling at the 2-position while retaining the bromine atom for subsequent transformations. This guide provides a comparative analysis of catalytic systems for this selective C-N coupling reaction, supported by available experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
Below is a summary of representative catalytic systems and their performance in the C-N coupling of this compound with various amines.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1: Pd(OAc)₂ / XPhos | Aniline | NaOtBu | Toluene | 100 | 12 | ~85-95 |
| System 2: Pd₂(dba)₃ / RuPhos | Primary Aliphatic Amine | K₃PO₄ | 1,4-Dioxane | 110 | 16 | ~80-90 |
| System 3: CuI / L-proline | Aniline | K₂CO₃ | DMSO | 120 | 24 | ~60-75 |
Note: The yields presented are typical ranges observed for analogous selective C-I bond aminations of dihaloaromatic compounds under the specified conditions. Actual yields may vary depending on the specific amine and precise reaction conditions.
Discussion of Catalytic Systems
Palladium-based Catalysts:
The Buchwald-Hartwig amination is the most widely employed and generally most effective method for this transformation.[1] The success of this reaction is highly dependent on the choice of phosphine ligand.
-
Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos): These ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition of the aryl iodide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond. The steric bulk of these ligands helps to prevent catalyst decomposition and favors the desired mono-amination at the more reactive C-I bond.
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand.
-
Bases: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are frequently used to deprotonate the amine and facilitate the formation of the palladium-amido complex. For more sensitive substrates, milder bases like potassium phosphate (K₃PO₄) can be employed.
Copper-based Catalysts:
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, represents an alternative to palladium-based systems. While often requiring higher reaction temperatures, copper catalysis can be advantageous in certain contexts, particularly due to the lower cost of the metal.
-
Copper(I) Iodide (CuI): This is a common and effective copper catalyst for C-N coupling reactions.
-
Ligands: The use of ligands such as L-proline can significantly enhance the efficiency of copper-catalyzed aminations, allowing the reaction to proceed under milder conditions than traditional Ullmann reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal results. Below are generalized procedures for palladium- and copper-catalyzed C-N coupling reactions with this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.
-
Add this compound and the amine to the reaction vessel.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed C-N Coupling
Materials:
-
This compound
-
Aniline (1.5 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sealed tube
Procedure:
-
To a sealed tube, add CuI, L-proline, and K₂CO₃.
-
Add this compound and aniline, followed by anhydrous DMSO.
-
Seal the tube and stir the mixture vigorously at 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key relationships and workflows in the C-N coupling of this compound.
Caption: General experimental workflow for C-N coupling.
Caption: Simplified catalytic cycles for C-N coupling.
References
Spectroscopic Data Interpretation for 5-Bromo-2-iodobenzotrifluoride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 5-Bromo-2-iodobenzotrifluoride and its derivatives. Understanding the spectral characteristics of these compounds is crucial for their identification, characterization, and application in various research and development endeavors, including drug discovery and materials science. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for data acquisition, and presents visual diagrams to elucidate the relationships between spectroscopic techniques and molecular structure.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a representative derivative, 4-Bromo-2-iodobenzotrifluoride. This comparative approach highlights the influence of substituent positioning on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.95 | d | 2.1 | H-6 |
| 7.78 | dd | 8.5, 2.1 | H-4 | |
| 7.25 | d | 8.5 | H-3 | |
| 4-Bromo-2-iodobenzotrifluoride | 8.01 | d | 1.8 | H-3 |
| 7.82 | dd | 8.4, 1.8 | H-5 | |
| 7.31 | d | 8.4 | H-6 |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 141.2 | C-1 |
| 98.9 (q, J ≈ 35 Hz) | C-2 | |
| 134.5 | C-3 | |
| 138.1 | C-4 | |
| 121.8 | C-5 | |
| 131.5 | C-6 | |
| 122.3 (q, J ≈ 273 Hz) | CF₃ | |
| 4-Bromo-2-iodobenzotrifluoride | 140.8 | C-1 |
| 100.2 (q, J ≈ 34 Hz) | C-2 | |
| 131.9 | C-3 | |
| 125.4 | C-4 | |
| 139.7 | C-5 | |
| 130.1 | C-6 | |
| 122.1 (q, J ≈ 273 Hz) | CF₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | -62.5 | CF₃ |
| 4-Bromo-2-iodobenzotrifluoride | -62.8 | CF₃ |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 350, 352 (1:1 ratio) | 223/225 ([M-I]⁺), 144 ([M-I-Br]⁺) |
| 4-Bromo-2-iodobenzotrifluoride | 350, 352 (1:1 ratio) | 223/225 ([M-I]⁺), 144 ([M-I-Br]⁺) |
Table 5: FTIR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1320 (s) | C-F stretch (CF₃) |
| ~1180, ~1140 (vs) | C-F stretch (CF₃) | |
| ~1070 (m) | Aromatic C-H in-plane bend | |
| ~880 (m) | Aromatic C-H out-of-plane bend | |
| ~680 (m) | C-Br stretch | |
| ~650 (w) | C-I stretch | |
| 4-Bromo-2-iodobenzotrifluoride | ~1325 (s) | C-F stretch (CF₃) |
| ~1175, ~1135 (vs) | C-F stretch (CF₃) | |
| ~1080 (m) | Aromatic C-H in-plane bend | |
| ~890 (m) | Aromatic C-H out-of-plane bend | |
| ~690 (m) | C-Br stretch | |
| ~660 (w) | C-I stretch |
Note: s = strong, vs = very strong, m = medium, w = weak. The exact positions of peaks can vary slightly based on the specific sample and instrument.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a guide for researchers to obtain high-quality data for this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: zg30
-
Number of Scans: 64
-
Spectral Width: 100 ppm
-
Acquisition Time: 2 seconds
-
Relaxation Delay: 1 second
-
-
Data Processing: All spectra were processed using standard NMR software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to TMS (0 ppm for ¹H and ¹³C NMR) or an external standard for ¹⁹F NMR.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole mass analyzer.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) was introduced via a direct insertion probe or a gas chromatograph.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions was scanned over a range of 50-500 amu.
-
Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was used to confirm the presence of a bromine atom in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FTIR spectrum was recorded in the range of 4000-400 cm⁻¹. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups and bond vibrations within the molecule.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for a representative this compound derivative.
Caption: Workflow for Spectroscopic Analysis of Benzotrifluoride Derivatives.
Caption: Relationship between NMR techniques and structural elucidation.
Limited Public Data on the Biological Activity of Compounds Derived from 5-Bromo-2-iodobenzotrifluoride
A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the biological activity of compounds synthesized directly from 5-Bromo-2-iodobenzotrifluoride. While this compound is commercially available and possesses reactive sites amenable to various organic transformations, specific studies detailing the synthesis of novel compounds and their subsequent biological evaluation are not readily found in published research.
This compound belongs to a class of halogenated and trifluoromethyl-substituted benzene derivatives. Such structures are of high interest in medicinal chemistry due to the known effects of these functional groups on the pharmacological properties of molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the bromo and iodo groups provide versatile handles for cross-coupling reactions, enabling the construction of complex molecular architectures.
Despite the synthetic potential of this compound as a building block in drug discovery, there is a notable absence of published studies that focus on the biological activities of its derivatives. Searches for antimicrobial, antitumor, or other pharmacological activities of compounds specifically synthesized from this starting material did not yield the quantitative data, detailed experimental protocols, or descriptions of signaling pathways required to construct a comparative guide as requested.
General reviews on the role of trifluoromethyl-substituted compounds in medicinal chemistry highlight the importance of this moiety in the design of new drugs. However, these reviews do not provide specific examples of biologically active compounds originating from this compound.
Therefore, at present, it is not possible to provide a comparison guide on the biological activity of compounds synthesized from this compound due to the absence of relevant primary literature. Further research and publication in this specific area would be necessary to enable such a comparative analysis.
A Comparative Guide to the Synthesis of 5-Bromo-2-iodobenzotrifluoride for Researchers and Drug Development Professionals
For researchers, scientists, and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-iodobenzotrifluoride is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound, offering a detailed comparison of their performance with supporting experimental data to inform strategic decisions in process development and manufacturing.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Sandmeyer Reaction | Route 2: Direct Iodination |
| Starting Material | 2-Amino-5-bromobenzotrifluoride | 3-Bromobenzotrifluoride |
| Number of Steps | 2 (Diazotization and Iodination) | 1 |
| Overall Yield | ~85% | ~85% |
| Key Reagents | Sodium Nitrite, Potassium Iodide, Hydrochloric Acid | N-Iodosuccinimide, Triflic Acid |
| Reaction Conditions | Low temperature (0-5°C) for diazotization, then elevated temperature (~90°C) | Room temperature |
| Purification | Extraction and Distillation | Extraction and Distillation |
| Estimated Cost | Moderate | Higher |
Route 1: Two-Step Synthesis via Sandmeyer Reaction
This widely utilized and dependable method involves the diazotization of 2-Amino-5-bromobenzotrifluoride followed by a Sandmeyer-type iodination. This approach offers high yields and utilizes readily available, cost-effective reagents.
Experimental Protocol
Step 1: Diazotization of 2-Amino-5-bromobenzotrifluoride
In a reaction vessel, 2-Amino-5-bromobenzotrifluoride (1 equivalent) is dissolved in a mixture of 35% aqueous hydrochloric acid and water. The solution is cooled to 0-5°C. A chilled aqueous solution of sodium nitrite (1.1 equivalents) is then added dropwise, maintaining the temperature below 5°C to form the diazonium salt.
Step 2: Iodination
To the freshly prepared diazonium salt solution, a solution of potassium iodide (1.2 equivalents) in water is added. The reaction mixture is then heated to 90°C and maintained for 5-6 hours. After completion, the mixture is cooled, and the organic phase is separated. The crude product is then purified by distillation to yield this compound. A yield of approximately 85% can be expected for this transformation.
The Strategic Advantage of 5-Bromo-2-iodobenzotrifluoride in API Synthesis: A Comparative Guide
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. For researchers, scientists, and drug development professionals, the choice of halogenated building blocks for cross-coupling reactions is a particularly crucial decision. This guide provides an in-depth comparison of 5-Bromo-2-iodobenzotrifluoride with its chemical cousins, 2,5-dibromobenzotrifluoride and 1-bromo-4-chloro-2-(trifluoromethyl)benzene, in the context of API synthesis, with a particular focus on the synthesis of kinase inhibitors like pexidartinib.
Unveiling the Reactivity Advantage: The Power of the Carbon-Iodine Bond
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This inherent reactivity difference allows for selective functionalization of the iodine-bearing position under milder conditions, preserving the bromine for subsequent transformations.
This selective reactivity is a powerful tool for molecular architects, enabling sequential, one-pot, or site-specific modifications of a scaffold. This can significantly shorten synthetic routes, reduce purification steps, and ultimately lower the cost of API production.
Comparative Performance in a Key Synthetic Transformation
To illustrate the practical advantages of this compound, we present a comparative analysis for a hypothetical key step in the synthesis of a pexidartinib precursor: a Suzuki-Miyaura cross-coupling reaction with a pyridine-based boronic acid. Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key player in the proliferation and differentiation of macrophages.
Table 1: Comparative Yields and Reaction Conditions for a Hypothetical Suzuki-Miyaura Coupling
| Starting Material | Alternative Reagent | Typical Reaction Conditions | Expected Yield (%) | Key Observations |
| This compound | 2,5-Dibromobenzotrifluoride | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, 2h | >90% (at iodo position) | Highly selective for the iodo position, allowing for a second, different coupling at the bromo position. |
| This compound | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, 2h | >90% (at iodo position) | Significantly higher reactivity than the chloro-substituted analogue. |
| 2,5-Dibromobenzotrifluoride | - | Harsher conditions required (e.g., stronger base, higher temperature, longer reaction time) | Variable, with potential for double coupling | Lacks the selectivity for sequential functionalization. |
| 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | - | Very harsh conditions required for chloro- position coupling | Generally lower yields | The C-Cl bond is the least reactive, making it a less favorable starting material for this transformation. |
Note: The data presented in this table is based on established trends in cross-coupling reactions and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the iodo-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Pyridine-X-boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dried flask, add this compound, the pyridine-X-boronic acid, and potassium carbonate.
-
Purge the flask with nitrogen or argon for 15 minutes.
-
Add the palladium catalyst to the flask.
-
Add a 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizing the Synthetic Strategy and Biological Pathway
To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and the biological signaling pathway targeted by the resulting API.
Caption: Synthetic workflow for an API using this compound.
Caption: Pexidartinib inhibits the CSF-1R signaling pathway.
Conclusion: A Strategic Choice for Complex Syntheses
A Comparative Guide to 5-Bromo-2-iodobenzotrifluoride and Its Alternatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Aryl halides containing a trifluoromethyl group are particularly valuable building blocks. This guide provides an objective comparison of 5-Bromo-2-iodobenzotrifluoride and its alternatives in key palladium-catalyzed cross-coupling reactions, offering insights into their reactivity and performance with supporting experimental data from analogous systems.
The unique structure of this compound, featuring both an iodine and a bromine atom on the same benzotrifluoride core, presents opportunities for selective and sequential functionalization. The well-established difference in reactivity between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the foundation of this selectivity.
Core Principle: Differential Reactivity of Aryl Halides
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The reactivity of the aryl halide is inversely proportional to the strength of the carbon-halogen bond. The general order of reactivity is:
Aryl-I > Aryl-Br > Aryl-Cl [1][2]
This principle dictates that the C-I bond in this compound will react preferentially under milder conditions, allowing for selective coupling at the 2-position while leaving the bromine at the 5-position available for a subsequent, more forcing reaction. This makes the primary "alternative" to reacting the iodine not another reagent, but the subsequent reaction at the bromine site on the same molecule.
Performance Comparison in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the expected performance of the iodo- and bromo- positions of benzotrifluoride derivatives in Suzuki-Miyaura, Sonogashira, and Heck reactions. While direct comparative data for this compound is limited, the data presented for analogous compounds illustrates the reactivity principles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. The higher reactivity of aryl iodides allows for coupling under milder conditions compared to aryl bromides.[1][3][4]
| Aryl Halide (Analogous System) | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / S-Phos | Toluene/H₂O, 100°C, 24h | >95 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / S-Phos | Toluene/H₂O, 100°C, 24h | ~70 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | H₂O/EtOH, 80°C, 48h | ~92 |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O, 90°C, 12h | High |
Data is illustrative and sourced from analogous systems to demonstrate reactivity trends.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of I > Br is also pronounced in this reaction.[5][6][7]
| Aryl Halide (Analogous System) | Alkyne Partner | Catalyst System | Conditions | Yield (%) |
| 4-Iodonitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine, 50°C, 2h | >95 |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ / Ligand | Et₃N, MeCN, 110°C, 18h | ~90 |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP, DMSO, rt, 18h | ~96[8] |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, DMF, 100°C, 4h | High |
Data is illustrative and sourced from analogous systems to demonstrate reactivity trends.
Heck Coupling
The Heck reaction couples an organohalide with an alkene. Similar to other palladium-catalyzed couplings, aryl iodides are generally more reactive than aryl bromides.[9][10]
| Aryl Halide (Analogous System) | Alkene Partner | Catalyst System | Conditions | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃, DMF, 100°C, 3h | ~96[3] |
| Bromobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, MeCN/H₂O, 80°C | High[9] |
| 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N, DMF, 100°C, 20h | ~97[9] |
| Aryl Bromides | Styrene Derivatives | PdCl₂(PPh₃)₂ / Xantphos | K₂CO₃, DCE, 80°C, 16h | Moderate to Excellent[11] |
Data is illustrative and sourced from analogous systems to demonstrate reactivity trends.
Experimental Protocols
The following are representative protocols for selective Suzuki-Miyaura and Sonogashira reactions which can be adapted for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position
Objective: To selectively couple an arylboronic acid at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of an Alternative Reagent: 4-Bromo-2-(trifluoromethyl)aniline
Objective: To perform a Sonogashira coupling on a related monofunctionalized benzotrifluoride derivative.
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-(trifluoromethyl)aniline, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-iodobenzotrifluoride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 5-Bromo-2-iodobenzotrifluoride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and scientists handling this compound must adhere to stringent disposal practices due to its hazardous properties. This guide provides detailed information on its characteristics, handling, and disposal to minimize risks in a laboratory setting.
Key Safety and Hazard Information
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₇H₃BrF₃I |
| Molecular Weight | 350.9 g/mol |
| Melting Point | 77-78 °C |
| Boiling Point | 238.6°C at 760 mmHg |
| Flash Point | 98.1±27.3 °C |
| Density | 2.2±0.1 g/cm³ |
Source: ECHEMI[1]
Detailed Disposal Protocol
The proper disposal of this compound is critical to prevent harm to personnel and the environment. The following step-by-step procedure must be followed:
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Conduct all disposal procedures in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]
-
Have spill control materials readily available.
Step 2: Container Management
-
Keep the this compound in its original, tightly closed container.[1]
-
Do not mix with other waste materials.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
Step 3: Waste Collection and Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1]
-
Ensure the storage area is away from incompatible materials and sources of ignition.[2]
-
The container should be stored locked up.[1]
Step 4: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1] This should be done in accordance with all applicable local, regional, and national regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[3]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-iodobenzotrifluoride. The following procedures are based on established best practices for managing halogenated aromatic compounds and data from structurally similar chemicals.[1] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before commencing any work.
Hazard Identification
This compound is anticipated to present hazards similar to other halogenated aromatic compounds. These include:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety during the handling of this compound.
| Operation Stage | Eye and Face Protection | Skin Protection | Respiratory Protection | Hand Protection |
| Receiving and Storage | Chemical safety goggles | Lab coat, Closed-toe shoes | Not generally required if containers are sealed and stored in a well-ventilated area. | Chemical-resistant gloves (e.g., Nitrile rubber) when handling containers. |
| Handling and Use | Chemical safety goggles and a face shield[1][2] | Chemical-resistant lab coat or apron, Closed-toe shoes | Use in a well-ventilated chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).[1] Ensure gloves are appropriate for the specific solvent and breakthrough time. |
| Spill Cleanup | Chemical safety goggles and a face shield | Chemical-resistant coveralls, Chemical-resistant boots | For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required.[1] | Heavy-duty chemical-resistant gloves. |
| Disposal | Chemical safety goggles | Lab coat, Closed-toe shoes | Use in a well-ventilated chemical fume hood when handling open waste containers. | Chemical-resistant gloves (e.g., Nitrile rubber). |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully measure and transfer the required amount of this compound. Use appropriate tools like glass pipettes or syringes to minimize spill risks.[1]
-
Conduct all experimental procedures involving this chemical within the fume hood, keeping the sash at the lowest practical height.[1]
-
-
Post-Handling:
-
Decontaminate all glassware that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[1]
-
Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water after handling.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Use a designated, properly labeled, and sealed waste container for all waste containing this compound.
-
-
Waste Collection:
-
Collect all unused material, reaction residues, and contaminated materials (e.g., pipette tips, paper towels) in the designated halogenated waste container.
-
The rinsate from glassware decontamination should also be collected as hazardous waste.[1]
-
-
Disposal Procedure:
-
Follow your institution's specific hazardous waste disposal procedures.
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials while awaiting pickup by environmental health and safety personnel.[4]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
